Structural Analysis of 4-(4-Bromo-2-formylphenoxy)benzonitrile: Characterization & Regioisomeric Differentiation
Topic: Chemical structure analysis of 4-(4-Bromo-2-formylphenoxy)benzonitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-(4-Bromo-2-fo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Chemical structure analysis of 4-(4-Bromo-2-formylphenoxy)benzonitrile
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(4-Bromo-2-formylphenoxy)benzonitrile (CAS: 1937121-89-5) is a halogenated diaryl ether aldehyde.[1][2][3] While structurally similar to the key Crisaborole intermediate [4-(4-bromo-3-formylphenoxy)benzonitrile], this 2-formyl regioisomer presents distinct electronic and steric properties critical for quality control and structure-activity relationship (SAR) studies.
In drug development, this compound often appears as a critical process impurity (regioisomer) during the synthesis of benzoxaborole therapeutics or serves as a distinct scaffold for divergent synthesis. This guide provides a rigorous analytical framework to characterize the 2-formyl isomer and definitively distinguish it from its 3-formyl counterpart using NMR, IR, and MS methodologies.
Regioisomer of CAS 906673-54-9 (Crisaborole Intermediate)
Structural Logic
The molecule consists of two benzene rings linked by an ether oxygen:
Ring A (Benzonitrile): Substituted at the 4-position with the ether linkage.
Ring B (Bromobenzaldehyde): Substituted at position 1 (ether), position 2 (formyl), and position 4 (bromo).
Critical Distinction:
Target (2-Formyl): Formyl group is ortho to the ether linkage.
Isomer (3-Formyl): Formyl group is meta to the ether linkage (and ortho to the bromine).
Synthetic Pathway & Origin
Understanding the synthesis is vital for predicting impurity profiles. The 2-formyl isomer typically arises from the SNAr coupling of 4-fluorobenzonitrile with 4-bromo-2-hydroxybenzaldehyde .
Deprotonation: The base deprotonates the phenol (4-bromo-2-hydroxybenzaldehyde) to form the phenoxide.
Addition: The phenoxide attacks the ipso-carbon of 4-fluorobenzonitrile.
Elimination: Fluoride is ejected, establishing the ether linkage.
Note on Regioselectivity: If the starting material is a mixture of bromohydroxybenzaldehyde isomers (e.g., 2-bromo-5-hydroxybenzaldehyde vs. 4-bromo-2-hydroxybenzaldehyde), the final product will be a mixture of the 3-formyl and 2-formyl isomers, necessitating the analytical differentiation described below.
Figure 1: Synthetic workflow for the target regioisomer via Nucleophilic Aromatic Substitution.
Analytical Strategy: Isomer Differentiation
The core challenge is distinguishing the 2-formyl (target) from the 3-formyl (Crisaborole intermediate). Standard MS is insufficient as both have identical mass (m/z 301/303) and isotopic patterns. NMR Spectroscopy is the definitive tool.
1H NMR Analysis (Predicted & Comparative)
The position of the formyl group significantly alters the chemical environment of the aromatic protons on Ring B.
Proton Position (Ring B)
2-Formyl Isomer (Target)
3-Formyl Isomer (Crisaborole Int.)
Mechanistic Reason
Aldehyde (-CHO)
~10.2 ppm (Singlet)
~10.3 ppm (Singlet)
Similar environments, slight shift due to ortho ether effect in 2-formyl.
H-3 (Ring B)
Singlet (d ~8.0 ppm)
Doublet (d ~7.7 ppm)
In 2-formyl, H-3 is isolated between CHO and Br. In 3-formyl, H-3 is adjacent to Br and H-2.
H-6 (Ring B)
Doublet (d ~6.9 ppm)
Doublet (d ~7.1 ppm)
In 2-formyl, H-6 is ortho to the ether (shielded).
Coupling Pattern
1 Singlet, 2 Doublets
1 Singlet, 2 Doublets
Caution: Both have similar multiplicity patterns (AMX or AX systems). Chemical shift and NOE are key.
Critical Diagnostic (NOE):
2-Formyl Isomer: Strong NOE correlation between the Aldehyde proton and the Ring A (benzonitrile) protons (due to spatial proximity of the ortho formyl group to the ether linkage).
3-Formyl Isomer: NOE correlation between the Aldehyde proton and H-2 (the isolated singlet on Ring B).
Vibrational Spectroscopy (IR)
Nitrile (–CN): Sharp band at 2225–2235 cm⁻¹ .
Aldehyde (C=O): Strong band at 1685–1695 cm⁻¹ .
Differentiation: The 2-formyl group is ortho to the electron-donating ether oxygen. This conjugation/proximity may lower the carbonyl frequency slightly compared to the 3-formyl isomer (meta-position).
Ether (C–O–C): Strong stretches at 1240–1260 cm⁻¹ .
Mass Spectrometry (LC-MS)
Ionization: ESI+ (forms [M+H]⁺ or [M+Na]⁺).
Isotopic Pattern: Distinct 1:1 doublet for ⁷⁹Br/⁸¹Br at m/z 302/304 ([M+H]⁺).
Fragmentation:
Loss of CO (28 Da) from the aldehyde.
Cleavage of the ether bond (characteristic phenoxy loss).
Differentiation: The 2-formyl isomer may show a prominent [M-H]⁺ cyclization ion (loss of H radical to form a xanthone-like cation) due to the proximity of the aldehyde carbon to the ether oxygen ring B carbon.
Decision Tree for Identification
Use this logic flow to validate the chemical structure during QC.
Figure 2: Analytical decision matrix for distinguishing the 2-formyl target from its regioisomer.
References
PubChem. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile (Compound Summary). National Library of Medicine. Retrieved February 25, 2026, from [Link]
Google Patents. (2021). Process for the preparation of 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl) oxy] benzonitrile (Crisaborole) (US Patent 10,981,939).
Axios Research. (n.d.). 4-(4-Bromo-2-formylphenoxy)-benzonitrile - CAS 1937121-89-5.[1][2][3][4][5] Retrieved February 25, 2026, from [Link]
Physicochemical properties of 4-(4-Bromo-2-formylphenoxy)benzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromo-2-formylphenoxy)benzonitrile Abstract This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Bromo-2-formylphenoxy)benzonitrile
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(4-Bromo-2-formylphenoxy)benzonitrile (CAS No. 1937121-89-5). It is important to note that publicly available experimental data for this specific isomer is limited. Therefore, this guide combines confirmed identification data with predicted properties and contextual information from its well-studied structural isomer, 4-(4-bromo-3-formylphenoxy)benzonitrile, to offer a thorough scientific resource for researchers, chemists, and professionals in drug development.
Introduction and Structural Elucidation
4-(4-Bromo-2-formylphenoxy)benzonitrile is a substituted diaryl ether containing a bromine atom, a formyl group (aldehyde), and a nitrile group. These functional groups impart a rich chemical reactivity, making it a molecule of interest in synthetic chemistry. A critical point of clarification is the distinction between this compound and its isomer, 4-(4-bromo-3-formylphenoxy)benzonitrile (CAS No. 906673-54-9). The latter is a well-documented intermediate in the synthesis of the pharmaceutical agent Crisaborole.[1] While structurally similar, the position of the formyl group significantly influences the molecule's steric and electronic properties, and consequently its reactivity and physicochemical characteristics. This guide focuses on the 2-formyl isomer, while referencing the 3-formyl isomer for comparative purposes.
While experimental spectra for 4-(4-Bromo-2-formylphenoxy)benzonitrile are not publicly available, its structure allows for the prediction of key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR: The proton spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.0 ppm). The aldehydic proton should appear as a singlet at a downfield chemical shift (δ ~10.0 ppm). The relative positions of the aromatic protons will be influenced by the positions of the bromo, formyl, and ether linkages.
¹³C NMR: The carbon spectrum will show a number of signals in the aromatic region (δ 110-160 ppm). The nitrile carbon will appear around δ 118 ppm, and the aldehydic carbonyl carbon will be significantly downfield (δ ~190 ppm).
For reference, the experimental NMR data for the 3-formyl isomer has been reported as:
The IR spectrum of 4-(4-Bromo-2-formylphenoxy)benzonitrile is expected to show characteristic absorption bands for its functional groups:
~2230 cm⁻¹: C≡N stretching of the nitrile group.
~1700 cm⁻¹: C=O stretching of the aldehyde.
~2850 and ~2750 cm⁻¹: C-H stretching of the aldehyde.
~1600-1450 cm⁻¹: C=C stretching in the aromatic rings.
~1250 cm⁻¹: Asymmetric C-O-C stretching of the diaryl ether.
~1050 cm⁻¹: Symmetric C-O-C stretching.
Below 800 cm⁻¹: C-Br stretching.
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 301 and an M+2 peak at m/z 303 of similar intensity, which is characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the formyl group (-CHO) and cleavage of the ether bond.
Synthesis and Reactivity
A specific, validated synthesis protocol for 4-(4-Bromo-2-formylphenoxy)benzonitrile is not described in the available literature. However, a plausible synthetic route can be proposed based on established methods for diaryl ether synthesis, such as the Ullmann condensation or nucleophilic aromatic substitution.
Proposed Synthesis Workflow
A likely synthetic approach would involve the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-fluorobenzonitrile in the presence of a base.
Caption: Proposed synthesis workflow for 4-(4-Bromo-2-formylphenoxy)benzonitrile.
Hypothetical Experimental Protocol
To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and 4-fluorobenzonitrile (1.1 eq) in a suitable polar aprotic solvent such as DMF or DMSO, add a base such as potassium carbonate (2.0 eq).
Heat the reaction mixture to 100-150 °C and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-(4-Bromo-2-formylphenoxy)benzonitrile.
Reactivity Profile
The reactivity of 4-(4-Bromo-2-formylphenoxy)benzonitrile is dictated by its three primary functional groups:
Aryl Bromide: Can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds.
Aldehyde: Can undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, or reductive amination.
Nitrile: Can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Applications and Research Context
While specific applications for 4-(4-Bromo-2-formylphenoxy)benzonitrile are not widely reported, its known use is as a characterized chemical compound for analytical and quality control purposes in drug development.[3] Based on its structure and the applications of similar molecules, potential areas of research include:
Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity. The diaryl ether motif is present in many bioactive compounds.
Materials Science: The rigid aromatic structure and reactive functional groups could be utilized in the development of novel polymers or organic electronic materials.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-(4-Bromo-2-formylphenoxy)benzonitrile is not available. Therefore, general precautions for handling aromatic aldehydes and brominated compounds should be followed.
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place.
For comparison, the GHS hazard statements for the 3-formyl isomer include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8] Similar hazards should be anticipated for the 2-formyl isomer.
References
Axios Research. 4-(4-Bromo-2-formylphenoxy)-benzonitrile - CAS - 1937121-89-5. [Link]
Axios Research. 4-(4-Bromo-2-formylphenoxy)-benzonitrile - CAS - 1937121-89-5. [Link]
Watson International Ltd. 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile CAS 906673-54-9. [Link]
Lee, F. W., & Gu, C. (2004). Chemical synthesis of two novel diaryl ether dimers of estradiol-17beta. Journal of steroid biochemistry and molecular biology, 88(1), 67–75.
Arockiasamy, A., & GanapathiRaman, R. (2017). Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. Journal of Chemical and Pharmaceutical Sciences, 10(1), 329-335.
Technical Guide: Solubility Profile & Thermodynamic Analysis of 4-(4-Bromo-2-formylphenoxy)benzonitrile
This guide provides an in-depth technical analysis of the solubility profile for 4-(4-Bromo-2-formylphenoxy)benzonitrile (CAS 1937121-89-5) and its industrially significant isomer, 4-(4-Bromo-3-formylphenoxy)benzonitrile...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the solubility profile for 4-(4-Bromo-2-formylphenoxy)benzonitrile (CAS 1937121-89-5) and its industrially significant isomer, 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9), a key intermediate in the synthesis of Crisaborole.
While specific thermodynamic tables for the 2-formyl isomer are proprietary or sparse in open literature, this guide synthesizes available industrial data for the structural analog (3-formyl isomer) to establish a predictive baseline. It then provides a rigorous, self-validating experimental protocol for determining precise solubility curves.
The solubility behavior of phenoxy-benzonitrile derivatives is governed by the interplay between the polar nitrile (-CN) and formyl (-CHO) groups against the hydrophobic brominated aromatic core. Understanding this balance is critical for:
Reaction Solvent Selection: Maximizing nucleophilic substitution rates during synthesis.
Purification: Designing cooling crystallization or anti-solvent crash-out processes.
Impurity Rejection: Separating the 2-formyl isomer (often a regioisomeric impurity) from the 3-formyl target.
Solubility Landscape: Data & Predictive Analysis
Based on the physicochemical properties of the 3-formyl analog (Crisaborole intermediate) and standard solubility parameters for benzonitriles, the solubility profile is categorized below.
Table 1: Solubility Profile in Organic Solvents (298.15 K)
Data derived from industrial recrystallization protocols of the structural analog.
Solvent Class
Specific Solvents
Solubility Qual
Interaction Mechanism
Application
Dipolar Aprotic
DMF, DMSO, DMAc
High
Strong dipole-dipole interactions with -CN and -CHO.
H-bonding network of solvent is disrupted by the solute.
Anti-solvent
Alkanes
Hexane, Heptane
Insoluble
High polarity mismatch.
Wash solvent
Critical Data Point: The Recrystallization Window
For the 3-formyl analog, the industrial standard for purification is Recrystallization from Ethyl Acetate / Toluene mixtures .
High Temperature (65-70°C): Solute dissolves completely in EtOAc/Toluene.
Cooling: Slow cooling precipitates the target crystal while retaining impurities in the mother liquor.
Thermodynamic Implication: The solubility curve in EtOAc is steep (high
), making it ideal for cooling crystallization.
Experimental Methodology: A Self-Validating System
To generate precise mole-fraction solubility data (
) for the 2-formyl isomer, do not rely on visual estimation. Use the Laser Monitoring Dynamic Method , which eliminates subjective errors in detecting the "disappearance" of the solid phase.
The following diagram illustrates the logic flow from raw data to process parameters.
Caption: Logical workflow for converting raw solubility measurements into actionable process design parameters.
Process Application: Purification Strategy
The primary challenge with 4-(4-Bromo-2-formylphenoxy)benzonitrile is separating it from regioisomers (like the 3-formyl variant) or starting materials (4-fluorobenzonitrile).
Recommended Purification: Cooling Crystallization
Based on the solubility differential in Ethyl Acetate / Toluene (1:1 v/v) :
Dissolution: Dissolve crude solid at 70°C (near reflux of EtOAc).
Filtration: Hot filtration to remove inorganic salts (KBr/KF).
Seeding: Cool to 55°C and seed with pure crystals (0.5 wt%) to bypass the metastable zone.
Cooling Ramp: Linear cooling to 5°C over 4 hours.
Isolation: Filter and wash with cold Toluene (low solubility loss).
Purification Process Flow
Caption: Standard industrial purification workflow for brominated phenoxy-benzonitrile intermediates.
References
ChemicalBook. (2025).[2] Synthesis and Purification of 4-(4-Bromo-3-formylphenoxy)benzonitrile.
Ambeed, Inc. (2024). Safety Data Sheet: 4-(4-Bromo-3-formylphenoxy)benzonitrile.
Biointerface Research in Applied Chemistry. (2021).[3] Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents.
The Rise of Benzonitrile Derivatives: A Technical Guide to their Application in High-Performance OLEDs
For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast chemical space. Among the m...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast chemical space. Among the myriad of molecular scaffolds, benzonitrile derivatives have emerged as a versatile and powerful class of materials, demonstrating exceptional performance as emitters, hosts, and charge-transporting layers. Their unique electronic properties, stemming from the electron-withdrawing nature of the nitrile group, allow for precise tuning of energy levels and photophysical characteristics, paving the way for next-generation displays and lighting technologies. This in-depth technical guide provides a comprehensive overview of the role of benzonitrile derivatives in OLED research, detailing their design principles, synthesis, and application in state-of-the-art devices.
The Benzonitrile Core: A Versatile Building Block for OLED Materials
The benzonitrile moiety, a simple aromatic ring appended with a cyano group, serves as a fundamental building block in the design of advanced OLED materials. The strong electron-withdrawing character of the nitrile group significantly influences the electronic structure of the molecule, leading to a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This inherent property makes benzonitrile derivatives particularly suitable for applications requiring efficient electron transport or as the acceptor unit in donor-acceptor type molecules.
The true power of the benzonitrile core lies in its amenability to chemical modification. By strategically attaching various functional groups to the benzene ring, researchers can precisely tailor the material's properties to meet the specific demands of different OLED applications. These modifications can influence:
Energy Levels (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels can be tuned by introducing electron-donating or electron-withdrawing substituents. This is crucial for achieving efficient charge injection and transport, as well as for controlling the emission color.
Photophysical Properties: Modifications to the molecular structure can alter the fluorescence quantum yield, emission wavelength, and the energy gap between the singlet and triplet excited states (ΔEST). This is particularly important for the design of Thermally Activated Delayed Fluorescence (TADF) emitters.
Morphological and Thermal Stability: The introduction of bulky side groups can prevent detrimental intermolecular interactions and improve the amorphous nature of the thin films, leading to enhanced device stability and lifetime.
Benzonitrile Derivatives in Action: Key Roles in OLED Devices
The versatility of the benzonitrile scaffold has enabled its successful implementation in various components of an OLED device, from the emissive layer to the charge-transporting layers.
One of the most significant breakthroughs in OLED technology has been the development of TADF emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. Benzonitrile derivatives have proven to be exceptional candidates for blue TADF emitters, a critical component for full-color displays that has historically faced challenges with stability and efficiency.
In the design of benzonitrile-based TADF emitters, a donor-acceptor (D-A) architecture is typically employed. The benzonitrile moiety serves as the electron-accepting core, while various electron-donating units, such as carbazole or acridine derivatives, are attached to it.[1] This spatial separation of the HOMO (located on the donor) and LUMO (located on the acceptor) leads to a small ΔEST, a key requirement for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.
The performance of these TADF emitters can be further optimized by:
Multiple Donors: Incorporating multiple donor units around the benzonitrile acceptor can enhance the oscillator strength and increase the rate of RISC.[1]
Steric Hindrance: Introducing bulky substituents on the donor or acceptor moieties can induce a twisted conformation, which further reduces the HOMO-LUMO overlap and consequently the ΔEST.
Secondary Donors: The introduction of a secondary donor with a different electronic character can fine-tune the energy levels and improve the overall device performance.[1]
Blue OLEDs utilizing carbazole-benzonitrile (CzBN) derivatives as emitters have demonstrated high external quantum efficiencies (EQE) exceeding 20% and impressive operational lifetimes.[1]
Host Materials
Host materials play a crucial role in the emissive layer of OLEDs by dispersing the emitter molecules, facilitating charge transport, and confining excitons on the guest emitters. Benzonitrile derivatives are excellent candidates for host materials, particularly for phosphorescent and TADF emitters, due to their high triplet energies and good charge-transporting properties.
A key requirement for a host material is a triplet energy higher than that of the guest emitter to prevent reverse energy transfer. The inherent electronic structure of benzonitrile derivatives often results in high triplet energies, making them suitable for hosting a wide range of emitters. Furthermore, by incorporating both electron-donating and electron-accepting moieties into the same molecule, bipolar host materials with balanced electron and hole transport can be designed. This balanced charge transport is essential for achieving a wide recombination zone and reducing efficiency roll-off at high brightness.
For instance, polymer hosts based on benzonitrile have been developed for solution-processed green and blue TADF OLEDs, achieving high EQEs of up to 20.9% and 13.4%, respectively.[2]
Electron-Transporting Materials (ETMs)
Efficient electron transport from the cathode to the emissive layer is critical for the overall performance of an OLED. The electron-deficient nature of the benzonitrile core makes its derivatives inherently suitable for use as electron-transporting materials. The low-lying LUMO level of benzonitrile-based materials facilitates electron injection from the cathode and promotes efficient electron transport.
The design of high-performance ETMs often involves creating rigid molecular structures to enhance electron mobility and incorporating functional groups that ensure good thermal and morphological stability.
Hole-Transporting Materials (HTMs)
While benzonitrile derivatives are more commonly recognized for their electron-transporting properties, they can also be engineered to function as hole-transporting materials. By incorporating strong electron-donating groups, the HOMO level of the benzonitrile derivative can be raised to a level suitable for efficient hole injection from the anode and subsequent transport.
For example, non-doped OLEDs have been fabricated where pyrene-functionalized triphenylamine derivatives containing a benzonitrile unit act as both the emitter and the hole-transporting material, demonstrating good performance with low turn-on voltages.[3]
Molecular Design and Synthesis
The synthesis of benzonitrile derivatives for OLED applications typically involves standard cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to connect the benzonitrile core with various donor or other functional moieties. The reactivity of the benzonitrile core can be tuned by the nature and position of substituents on the aromatic ring, influencing the susceptibility to various chemical transformations.[4]
Diagram: Molecular Design Strategy for Benzonitrile-based TADF Emitters
Caption: Molecular design strategy for achieving high-performance TADF emitters based on a benzonitrile acceptor core.
Experimental Protocols
Representative Synthesis of a Carbazole-Benzonitrile Derivative
A common synthetic route to carbazole-benzonitrile derivatives involves a palladium-catalyzed Buchwald-Hartwig amination reaction. The following is a generalized protocol:
Reactant Preparation: In a glovebox, a reaction flask is charged with the appropriate brominated benzonitrile derivative, the carbazole donor, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(tBu)3), and a base (e.g., NaOtBu).
Solvent Addition: Anhydrous toluene is added to the flask.
Reaction: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and stirred for a specified period (typically 12-24 hours).
Work-up: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel to yield the desired carbazole-benzonitrile derivative.
Diagram: Synthetic Workflow for a Benzonitrile-based OLED Material
Caption: A typical workflow for the synthesis and purification of a benzonitrile-based OLED material.
OLED Device Fabrication
The fabrication of OLEDs using benzonitrile derivatives typically involves a multi-step process of depositing thin layers of organic and inorganic materials onto a substrate.[5][6][7]
Substrate Cleaning: The substrate, typically indium tin oxide (ITO) coated glass, is thoroughly cleaned using a sequence of sonication in detergent, deionized water, and organic solvents (e.g., acetone, isopropanol).[5]
Hole Injection and Transport Layers (HIL/HTL) Deposition: A hole injection layer (e.g., PEDOT:PSS) and a hole-transporting layer are deposited onto the ITO anode, often by spin-coating or thermal evaporation.[5]
Emissive Layer (EML) Deposition: The emissive layer, consisting of the benzonitrile derivative (as an emitter or host) and any dopants, is deposited on top of the HTL. This can be done via spin-coating for solution-processable materials or thermal evaporation for small molecules.[6]
Electron Transport and Injection Layers (ETL/EIL) Deposition: An electron-transporting layer and an electron-injection layer (e.g., LiF) are sequentially deposited onto the EML.[6]
Cathode Deposition: A metal cathode (e.g., aluminum) is deposited on top of the EIL by thermal evaporation through a shadow mask to define the active area of the device.[6]
Encapsulation: The device is encapsulated to protect the organic layers from oxygen and moisture.
Diagram: OLED Device Architecture and Fabrication Process
Caption: A schematic representation of a typical OLED device structure incorporating a benzonitrile derivative and the corresponding fabrication workflow.
Data Summary: Photophysical and Electrochemical Properties
The following table summarizes the key photophysical and electrochemical properties of representative benzonitrile derivatives used in OLEDs.
Note: The values presented are approximate and can vary depending on the specific molecular structure and measurement conditions.
Future Outlook
Benzonitrile derivatives have firmly established themselves as a cornerstone in the development of high-performance OLEDs. Their versatility, tunability, and demonstrated success in various device roles underscore their immense potential. Future research in this area is likely to focus on:
Developing even more stable blue TADF emitters: While significant progress has been made, further improvements in the operational lifetime of blue TADF OLEDs are still needed for widespread commercialization.
Designing novel host materials: The development of universal host materials that can efficiently accommodate a wide range of emitters remains a key challenge.
Exploring new molecular architectures: The design of novel benzonitrile derivatives with unique three-dimensional structures could lead to materials with improved charge transport and photophysical properties.
Solution-processable materials: A greater emphasis on designing solution-processable benzonitrile derivatives will be crucial for the development of low-cost, large-area OLEDs fabricated by printing techniques.
The continued exploration of the rich chemistry of benzonitrile derivatives promises to unlock new frontiers in OLED technology, bringing us closer to the realization of ultra-high-definition displays, flexible lighting, and other innovative optoelectronic applications.
References
Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - R Discovery. (2025, January 1). Retrieved from [Link]
Photophysics of Deep Blue Acridane- and Benzonitrile-Based Emitter Employing Thermally Activated Delayed Fluorescence. (n.d.). arXiv. Retrieved from [Link]
A perspective on blue TADF materials based on carbazole-benzonitrile derivatives for efficient and stable OLEDs. (2020, March 25). AIP Publishing. Retrieved from [Link]
Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. (2025, August 9). ResearchGate. Retrieved from [Link]
Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. (2025, April 28). Journal of Materials Chemistry C. Retrieved from [Link]
Differently substituted benzonitriles for non-doped OLEDs. (2019, August 12). LU. Retrieved from [Link]
Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. (n.d.). Journal of Materials Chemistry C. Retrieved from [Link]
Advances in High-Efficiency Blue OLED Materials. (2024, September 13). MDPI. Retrieved from [Link]
Benzonitrile-based AIE polymer host with a simple synthesis process for high-efficiency solution-processable green and blue TADF organic light emitting diodes. (n.d.). Journal of Materials Chemistry C. Retrieved from [Link]
Design of Efficient Benzosilole Derivatives for Tuning High-Performance HLCT OLEDs. (2025, March 4). Retrieved from [Link]
Benzonitrile-based AIE polymer host with simple synthesis process for high-efficiency solution-processable green and blue TADF organic light emitting diodes. (2022, January). ResearchGate. Retrieved from [Link]
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024, June 22). PMC. Retrieved from [Link]
Design of Efficient Benzosilole Derivatives for Tuning High‐Performance HLCT OLEDs. (n.d.). Retrieved from [Link]
Hole-transport materials based on benzodithiophene-thiazolothiazole-containing conjugated polymers for efficient perovskite solar cells. (2025, September 7). ResearchGate. Retrieved from [Link]
In silico studies of OLED device architectures regarding their efficiency. (2023, August 7). Retrieved from [Link]
FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. (n.d.). CORE. Retrieved from [Link]
Simple assembling of organic light-emitting diodes for teaching purposes in undergraduate labs. (n.d.). SciELO México. Retrieved from [Link]
Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023, December 30). Retrieved from [Link]
Technical Guide: Safety, Handling, and Risk Management of Phenoxy Benzonitriles
This guide outlines the technical safety specifications, handling protocols, and risk management strategies for Phenoxy Benzonitriles (e.g., 3-Phenoxybenzonitrile, 4-Phenoxybenzonitrile). These compounds are "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical safety specifications, handling protocols, and risk management strategies for Phenoxy Benzonitriles (e.g., 3-Phenoxybenzonitrile, 4-Phenoxybenzonitrile). These compounds are "privileged structures" in medicinal chemistry, serving as intermediates for pyrethroid insecticides and non-steroidal anti-inflammatory drugs (NSAIDs).
Strategic Overview & Chemical Context
Phenoxy benzonitriles consist of two benzene rings linked by an ether oxygen, with one ring bearing a nitrile (-CN) group. Unlike aliphatic nitriles (e.g., acetonitrile), aromatic nitriles possess a distinct toxicological profile.
The "Cyanide Myth" vs. Operational Reality:
A common misconception in safety planning is treating all nitriles as immediate cyanide donors in vivo.
Aliphatic Nitriles: Often undergo
-carbon hydroxylation by Cytochrome P450, leading to unstable cyanohydrins that spontaneously release cyanide.
Aromatic Nitriles (Phenoxy Benzonitriles): The
-carbon is part of the aromatic ring, preventing this specific metabolic activation. Consequently, acute cyanide poisoning from metabolic breakdown is less likely than with aliphatic analogues.
The Real Hazard: The primary risks are thermal decomposition (releasing HCN gas) and direct tissue irritation/sensitization .
The following data aggregates specifications for the two most common isomers used in drug development.
Property
3-Phenoxybenzonitrile
4-Phenoxybenzonitrile
CAS Number
100-47-0
3096-81-9
Physical State
Liquid (viscous) or Low MP Solid
Solid (Crystalline)
Melting Point
~15–18 °C (often supercools)
44–46 °C
Boiling Point
191 °C
>300 °C (Decomposes)
Flash Point
>110 °C (Closed Cup)
>110 °C
GHS Classification
Acute Tox. 4 (Oral/Dermal)
Acute Tox. 4; Skin Irrit. 2
Incompatibility
Strong Oxidizers, Strong Acids
Strong Oxidizers, Strong Bases
Key Toxicological Endpoints:
Acute Toxicity: LD50 (Oral, Rat) is typically range-bound between 800–1500 mg/kg [1].
Sensitization: The phenoxy moiety can act as a hapten; repeated dermal exposure may lead to allergic contact dermatitis.
Thermal Instability: At temperatures >250°C, the nitrile group can undergo homolytic cleavage or hydrolysis if moisture is present, releasing Hydrogen Cyanide (HCN) and Nitrogen Oxides (NOx) [2].
Mechanism of Hazard: Thermal vs. Metabolic
The following diagram illustrates the divergent pathways of hazard generation. While metabolic processing favors detoxification (hydrolysis to benzoic acids), thermal events trigger catastrophic failure (HCN release).
Figure 1: Divergent fate of phenoxy benzonitriles. Note that unlike aliphatic nitriles, the aromatic nitrile bond resists metabolic release of cyanide, but thermal stress poses an immediate HCN risk.
Engineering Controls & Personal Protective Equipment (PPE)[3]
Hierarchy of Controls
Elimination: Use pre-functionalized benzoic acids if the nitrile is not chemically essential.
Engineering: All handling of solids (weighing) and liquids (transfer) must occur within a certified chemical fume hood operating at face velocity 80–100 fpm.
Administrative: Designate "Nitrile Awareness Areas" with specific spill kits.
PPE Selection Protocol
The lipophilic nature of the phenoxy group facilitates skin absorption. Standard latex gloves are insufficient .
PPE Category
Specification
Rationale
Hand Protection
Nitrile (Double Gloved) or Laminate (Silver Shield)
Standard nitrile (4 mil) has <15 min breakthrough for aromatic solvents. Double gloving provides a "sacrificial" outer layer. Laminate is required for prolonged immersion [3].
Respiratory
P100/OV Cartridge (if outside hood)
Protection against particulates (solids) and organic vapors.
Eye Protection
Chemical Goggles
Safety glasses are insufficient due to the risk of crystalline dust ingress or liquid splash.
Body Defense
Tyvek Lab Coat
Cotton coats absorb lipophilic nitriles, holding the toxin against the skin.
Safe Handling & Experimental Workflow
Protocol: Solid Handling (4-Phenoxybenzonitrile)
Static Control: The crystalline solid is prone to static charge. Use an ionizing blower or anti-static weighing boat.
Weighing:
Place balance inside the fume hood.
If balance is external, tare the vial, move to hood, add solid, cap tightly, and return to balance. Never open the container outside the hood.
Solubilization: Dissolve the solid immediately in the reaction solvent (e.g., DCM, THF) to reduce dust hazard.
Protocol: Liquid Handling (3-Phenoxybenzonitrile)
Transfer: Use positive displacement pipettes or glass syringes. Avoid pouring to prevent dripping.
Quenching Reactions:
Do not acidify reaction mixtures containing unreacted nitrile at high temperatures (risk of hydrolysis to amide/acid or HCN evolution if strong acid is used).
Quench under basic conditions (NaOH) where possible to favor hydrolysis to the carboxylate salt.
Waste Disposal[3][7][8][9][10][11][12][13][14]
Segregation: Segregate as "Toxic Organic Waste."
Labeling: Clearly mark "Contains Nitriles – DO NOT ACIDIFY" to prevent downstream accidents in waste consolidation.
Action: Evacuate lab immediately. Activate fire alarm.
Firefighting: Use Dry Chemical, CO2, or Foam.[1][2] Do not use water jet (may spread the lipophilic chemical).
Responders: Must wear SCBA.
Scenario B: Dermal Exposure[5][12]
Immediate Drench: Wash with soap and copious water for 15 minutes.[2][3] Lipophilic compounds require soap; water alone is ineffective.
Assessment: If skin reddens or systemic symptoms (headache, dizziness) appear, seek medical attention.
Note to Physician: Treat as aromatic nitrile exposure. While cyanide antidotes (hydroxocobalamin) are standard for nitrile poisoning, clinical presentation may be delayed. Monitor for methemoglobinemia.
Decision Logic for Spills
Figure 2: Decision matrix for spill response. Note the prohibition of paper towels for liquid spills (which increase surface area for evaporation) and the requirement for wet-wiping solids to suppress dust.
Regulatory & Transport Information
US DOT / IATA:
UN Number: UN 3439 (Nitriles, solid, toxic, n.o.s.) or UN 3276 (Nitriles, liquid, toxic, n.o.s.).
Application Note: Modular Synthesis of TSCT-TADF Emitters Using 4-(4-Bromo-2-formylphenoxy)benzonitrile
This Application Note is designed for researchers in organic electronics and materials science. It details the synthesis of Through-Space Charge Transfer (TSCT) TADF emitters using 4-(4-Bromo-2-formylphenoxy)benzonitrile...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in organic electronics and materials science. It details the synthesis of Through-Space Charge Transfer (TSCT) TADF emitters using 4-(4-Bromo-2-formylphenoxy)benzonitrile as a pivotal, dual-functionalizable scaffold.
Executive Summary
The development of efficient Thermally Activated Delayed Fluorescence (TADF) materials requires precise management of the Singlet-Triplet energy gap (
).[1][2] While traditional Donor-Acceptor (D-A) systems rely on twisted intramolecular charge transfer (TICT), Through-Space Charge Transfer (TSCT) has emerged as a superior strategy. TSCT systems utilize a flexible non-conjugated linker (e.g., an ether bridge) to allow the Donor and Acceptor moieties to fold into a face-to-face conformation, facilitating spatial orbital separation while maintaining electronic coupling.
This guide details the use of 4-(4-Bromo-2-formylphenoxy)benzonitrile as a "Master Scaffold" for TSCT emitters. Its unique structure offers three critical features:
Phenoxy Linker: Provides the necessary flexibility for TSCT folding.
Benzonitrile Moiety: Acts as the primary electron acceptor (A).
Dual Reactive Handles:
Bromine (-Br): Site for Donor (D) attachment via Buchwald-Hartwig coupling.
Formyl (-CHO): Site for auxiliary Acceptor (A') integration (e.g., imidazole, oxadiazole) to tune electron affinity.
Strategic Design & Mechanism
The synthesis targets a D-Linker-A/A' architecture. By preserving the ether linkage, we enable the molecule to adopt a folded conformation in the excited state, promoting TSCT.
The TSCT Mechanism
In this architecture, the Highest Occupied Molecular Orbital (HOMO) is localized on the Donor, and the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the Benzonitrile/Auxiliary Acceptor. The ether bridge prevents through-bond conjugation, forcing the charge transfer to occur through space between the stacked aromatic rings.
This step constructs the ether linkage. The reaction utilizes the high reactivity of 4-fluorobenzonitrile and the nucleophilicity of the phenolate derived from 5-bromosalicylaldehyde.
Reagents:
5-Bromo-2-hydroxybenzaldehyde (1.0 eq)
4-Fluorobenzonitrile (1.1 eq)
Potassium Carbonate (
) (2.0 eq)
Solvent: DMF or DMSO (Anhydrous)
Protocol:
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-hydroxybenzaldehyde (20 mmol) and 4-fluorobenzonitrile (22 mmol) in DMF (50 mL).
Base Addition: Add
(40 mmol) in a single portion.
Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the aldehyde starting material disappears.
Workup: Pour the reaction mixture into ice-cold water (200 mL). The product typically precipitates as a white/off-white solid.
Purification: Filter the solid, wash copiously with water, and recrystallize from Ethanol/Hexane to yield 4-(4-Bromo-2-formylphenoxy)benzonitrile .
Critical Checkpoint: Ensure the product is completely dry before Step 2. Residual water will quench the organometallic catalysts in subsequent steps.
Step 2: Auxiliary Acceptor Construction (Imidazo-Phenanthroline or Benzimidazole)
Rationale: The formyl group (-CHO) is chemically unstable in OLED devices. We convert it into a Benzimidazole moiety. This not only stabilizes the molecule but also enhances the electron-withdrawing strength (Auxiliary Acceptor A'), deepening the LUMO level for better electron injection.
Reagents:
Scaffold (from Step 1) (1.0 eq)
N-Phenyl-o-phenylenediamine (1.1 eq)
Solvent: DMF/Ethanol (3:1)
Catalyst:
(oxidant/catalyst) or simple reflux in acetic acid.
Protocol (Acetic Acid Route - Robust):
Dissolve the Scaffold (10 mmol) and N-phenyl-o-phenylenediamine (11 mmol) in Glacial Acetic Acid (30 mL).
Reflux at 110°C for 12 hours.
Neutralize with aqueous
and extract with Dichloromethane (DCM).
Purify via column chromatography (DCM:MeOH) to isolate the Benzimidazole-functionalized Intermediate .
The final step attaches the Donor moiety (e.g., 9,9-Dimethyl-9,10-dihydroacridine, DMAC ) to the bromine site. DMAC is chosen for its strong electron-donating capability and steric bulk, which aids in the TSCT folding.
Reagents:
Benzimidazole-Intermediate (from Step 2) (1.0 eq)
9,9-Dimethyl-9,10-dihydroacridine (DMAC) (1.2 eq)
Catalyst:
(0.05 eq)
Ligand: Tri-tert-butylphosphine (
) (0.1 eq) or SPhos.
Base: Sodium tert-butoxide (
) (2.0 eq)
Solvent: Toluene (Anhydrous, degassed)
Protocol:
Inert Environment: Flame-dry a Schlenk flask and cycle with Argon/Vacuum (3x).
Loading: Add the Intermediate, DMAC, and
under Argon flow.
Catalyst: Add
and Ligand. Add Toluene via syringe.
Heating: Reflux at 110°C for 24 hours. The solution should turn dark orange/brown.
Quench & Purify: Cool to RT, filter through a Celite pad. Concentrate the filtrate.
Final Purification: Flash chromatography (Hexane:Toluene gradient). Sublimate the final powder for device-grade purity.
Synthesis Workflow Diagram
Characterization & Validation Data
To validate the TSCT mechanism and TADF activity, the following data profile is expected.
Key Performance Metrics (Expected)
Metric
Value Range
Significance
0.02 – 0.10 eV
Small gap confirms efficient RISC potential.
PLQY (Film)
> 80%
High Quantum Yield indicates suppressed non-radiative decay.
1 – 5
Short delayed lifetime suggests fast RISC ().
LUMO Level
-3.0 to -3.5 eV
Deep LUMO facilitates electron injection from the cathode.
Validation Experiments
Solvatochromism Study: Measure PL spectra in solvents of increasing polarity (Hexane
Toluene THF DCM).
Result: A significant red-shift indicates strong Charge Transfer (CT) character.[2]
Transient PL (Temperature Dependent): Measure decay lifetimes at 77K and 300K.
Result: At 300K, a biexponential decay (prompt + delayed component) confirms TADF. At 77K, the delayed component should vanish (thermal activation suppressed).
Single Crystal XRD:
Result: Look for "face-to-face"
-stacking between the Donor (Acridine) and Acceptor (Benzonitrile/Imidazole) rings, confirming the TSCT geometry.
References
TADF Design Principles: Nature2012 , 492, 234–238. "Highly efficient organic light-emitting diodes from delayed fluorescence." Link
Through-Space Charge Transfer (TSCT): Angew. Chem. Int. Ed.2016 , 55, 3017–3021. "Through-Space Charge Transfer for Delayed Fluorescence." Link
Benzonitrile Acceptors in TADF: J. Mater. Chem. C2019 , 7, 11396. "Multifunctional benzonitrile derivatives with TADF properties." Link
Synthesis of Benzofuropyridines (Related Scaffold Usage): J. Org. Chem.2022 , 87, 16599. "Synthesis of Benzofuropyridines via Metalation/Negishi Cross-Coupling/SNAr." Link
General Protocol for Salicylaldehyde Ethers: Beilstein J. Org. Chem.2018 , 14, 282. "Recent advances on organic blue TADF emitters." Link
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Suzuki-Miyaura Coupling Protocols for 4-(4-Bromo-2-formylphenoxy)benzonitrile
Executive Summary & Molecule Profile
This application note details optimized protocols for performing Suzuki-Miyaura cross-coupling reactions on 4-(4-Bromo-2-formylphenoxy)benzonitrile (referred to herein as Substrate-1 ).
Substrate-1 is a high-value pharmacophore scaffold, most notably recognized as a key late-stage intermediate in the synthesis of Crisaborole (Eucrisa) , a non-steroidal PDE4 inhibitor.[1] The molecule features a unique "Chemoselectivity Triangle" containing three distinct reactive centers:
Aryl Bromide (Ar-Br): The desired site for Pd-catalyzed oxidative addition.[1]
Formyl Group (-CHO): Susceptible to oxidation, reduction, or base-mediated condensation (Cannizzaro/Aldol).[1]
Nitrile Group (-CN): Prone to hydrolysis (to amide/acid) under vigorous aqueous basic conditions.[1]
Successfully coupling this substrate requires balancing catalyst activity with mild conditions to preserve the aldehyde and nitrile functionalities.[1]
Physicochemical Profile
Property
Specification
Molecular Formula
Molecular Weight
302.13 g/mol
Electronic State
Deactivated Electrophile: The ether linkage (-O-) is electron-donating by resonance to the brominated ring, increasing electron density and making the C-Br bond less reactive toward oxidative addition compared to electron-deficient aryl halides.[1][2]
Solubility
Soluble in DCM, THF, DMF, Toluene. Poor solubility in water/alcohols.[1]
Critical Mechanistic Considerations
The primary challenge is the electronic deactivation of the aryl bromide combined with the chemical lability of the aldehyde.
The Deactivation Problem: The phenoxy oxygen donates electron density into the ring (mesomeric effect +M), raising the energy of the C-Br bond. Standard ligands like
may result in sluggish kinetics or stalled conversion.[1]
The Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos , or
) to accelerate the oxidative addition step.
The Base Problem: Strong bases (NaOH, KOH) or high temperatures (>100°C) in water will degrade the nitrile and aldehyde.
The Solution: Utilize mild inorganic bases (
, ) or non-aqueous organic bases () if possible.
Visualizing the Chemoselectivity Challenge
Experimental Protocols
Protocol A: The "Robust" Method (General Screening)
Best for: Rapid synthesis of analogs (SAR) where small amounts of byproduct are acceptable.[1]
Rationale: Uses
, a robust catalyst resistant to air and moisture, combined with a mild base system.
Protocol B: The "High-Efficiency" Method (Challenging Substrates)
Best for: Sterically hindered boronic acids or scale-up where purity is paramount.[1]
Rationale: Uses SPhos (Buchwald Ligand).[1] The electron-rich nature of SPhos facilitates oxidative addition into the electron-rich phenoxy ring, while its bulk prevents catalyst aggregation.[1] Anhydrous conditions prevent hydrolysis.[1]
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
Pfizer Inc. (2016).[1] Process for the preparation of Crisaborole. U.S. Patent 9,365,594.[1] (Describes the handling of the benzoxaborole scaffold and aldehyde precursors). Link
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides.[1] Journal of the American Chemical Society, 129(11), 3358–3366. (Foundation for using SPhos on deactivated substrates). Link[1]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link[1]
Procedures for nucleophilic aromatic substitution to synthesize benzonitrile ethers
An Application Guide to the Synthesis of Benzonitrile Ethers via Nucleophilic Aromatic Substitution (SNAr) Introduction: The Strategic Importance of Benzonitrile Ethers In the landscape of modern drug discovery and mater...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis of Benzonitrile Ethers via Nucleophilic Aromatic Substitution (SNAr)
Introduction: The Strategic Importance of Benzonitrile Ethers
In the landscape of modern drug discovery and materials science, the benzonitrile ether moiety is a privileged scaffold. Its unique electronic properties, metabolic stability, and ability to engage in specific intermolecular interactions make it a cornerstone in the design of bioactive molecules and functional materials. The synthesis of these structures, therefore, is of paramount importance. Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNAr) stands out as a robust, predictable, and scalable method for forging the critical aryl-oxygen bond.[1][2][3]
This guide provides an in-depth exploration of the SNAr reaction for synthesizing benzonitrile ethers. We will dissect the underlying mechanism, delineate critical reaction parameters, and provide detailed, field-tested protocols. This document is intended for researchers, medicinal chemists, and process scientists who require a practical and scientifically grounded understanding of this essential transformation.
Pillar 1: The SNAr Mechanism - A Tale of Addition and Elimination
Unlike the more familiar electrophilic aromatic substitution, the SNAr reaction proceeds via a pathway where the aromatic ring is attacked by a nucleophile.[4][5] The reaction is not a concerted displacement (like an SN2 reaction) nor does it involve an unstable aryl cation (like an SN1 reaction).[5][6][7] Instead, it follows a two-step addition-elimination mechanism.[7][8]
Step 1: Nucleophilic Addition (Rate-Determining Step): The reaction commences with the attack of a nucleophile (an alkoxide or phenoxide in this case) on the carbon atom bearing the leaving group. This step is the slowest and therefore rate-determining because it temporarily disrupts the aromaticity of the ring.[8] This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[4][7][8]
Step 2: Elimination and Aromatization (Fast Step): The aromaticity is restored in a rapid second step where the leaving group is expelled, yielding the final ether product.[8]
The success of this reaction hinges on the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate. This is where the benzonitrile group plays its crucial role. The strongly electron-withdrawing nitrile group (-CN) makes the aromatic ring electron-poor (electrophilic) and, when positioned ortho or para to the leaving group, can effectively delocalize the negative charge of the intermediate through resonance.[6][9][10] This stabilization lowers the activation energy of the rate-determining step, facilitating the reaction.
Caption: The addition-elimination mechanism of the SNAr reaction.
Pillar 2: Optimizing the Reaction - Key Experimental Parameters
The efficiency of benzonitrile ether synthesis via SNAr is highly dependent on the judicious selection of substrates, reagents, and conditions.
Substrate and Nucleophile Selection
The Aryl Electrophile: The aromatic ring must be "activated" by the nitrile group. The most common and effective substrates are 4-fluorobenzonitrile and 2-fluorobenzonitrile . The leaving group ability in SNAr reactions often follows the counterintuitive trend: F > Cl > Br > I .[4][11] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond, making the carbon more electrophilic. The strength of the C-F bond is irrelevant as its cleavage occurs in the fast, non-rate-determining step.[4][12]
The Alcohol Nucleophile: Alcohols and phenols are generally poor nucleophiles for SNAr. They must first be deprotonated by a suitable base to form the corresponding alkoxide or phenoxide.[4] This dramatically increases their nucleophilicity, enabling an efficient attack on the electron-deficient aromatic ring.
Reaction Conditions: The Trifecta of Success
Parameter
Selection & Rationale
Typical Choices
Base
A non-nucleophilic base is required to deprotonate the alcohol without competing in the SNAr reaction. The choice depends on the alcohol's acidity (pKa). For simple alcohols, a strong base like sodium hydride (NaH) is effective. For more acidic phenols, milder carbonate bases are sufficient.[2][13]
NaH, KH, K₂CO₃, Cs₂CO₃
Solvent
Polar aprotic solvents are critical. They excel at solvating the counter-ion of the base (e.g., Na⁺ or K⁺) while leaving the alkoxide nucleophile "naked" and highly reactive.[14][15] Protic solvents (like water or methanol) would solvate and stabilize the nucleophile through hydrogen bonding, drastically reducing its reactivity.[14][16]
DMSO, DMF, NMP, THF
Temperature
Most SNAr reactions require thermal energy to overcome the activation barrier of disrupting aromaticity in the first step.[11] Reactions are often run at elevated temperatures, from 80 °C to over 100 °C. Reaction progress should be monitored to determine the optimal temperature.
Room Temp to 120 °C
Pillar 3: Field-Proven Methodologies & Protocols
Adherence to established protocols is key to reproducibility and success.
Protocol 1: General Procedure for the Synthesis of Benzyl 4-Cyanophenyl Ether
This protocol details a representative synthesis using 4-fluorobenzonitrile and benzyl alcohol.
Sodium hydride (NaH, 60% dispersion in mineral oil, 440 mg, 11.0 mmol, 1.1 equiv)
Anhydrous Dimethylformamide (DMF, 40 mL)
Ethyl acetate (for extraction)
Brine (saturated NaCl solution)
Magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF (20 mL) and benzyl alcohol.
Nucleophile Formation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: NaH reacts with moisture to produce flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium benzoxide should be evident.
SNAr Reaction: To the freshly prepared alkoxide solution, add a solution of 4-fluorobenzonitrile in anhydrous DMF (20 mL) dropwise via a syringe.
Heating and Monitoring: Remove the ice bath and heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the 4-fluorobenzonitrile starting material.[11] The reaction is typically complete within 4-12 hours.
Workup: After the reaction is complete (as judged by TLC/LC-MS), cool the mixture to room temperature and cautiously quench by slowly adding water (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Final Product: The crude product can be purified by flash column chromatography on silica gel to yield the pure benzyl 4-cyanophenyl ether.
Troubleshooting Common Issues
Low conversion or the presence of side products can often be traced back to specific parameters. A systematic approach is crucial for optimization.[11]
Caption: A logical workflow for troubleshooting SNAr reactions.
Alternative Strategies: The Ullmann Condensation
While SNAr is a powerful tool, it is generally limited to activated aryl halides. For unactivated systems, the Ullmann Condensation offers a complementary approach.[17] This copper-catalyzed reaction can form aryl ethers from aryl halides and alcohols, though it often requires higher temperatures and stoichiometric amounts of copper.[17][18][19] Modern iterations have improved the methodology with soluble copper catalysts and ligands, but SNAr remains the preferred method for suitably activated benzonitriles due to its milder conditions and metal-free nature.[17]
Conclusion
The Nucleophilic Aromatic Substitution reaction is an indispensable tool for the synthesis of benzonitrile ethers, providing a reliable and scalable pathway to these valuable compounds. A thorough understanding of the addition-elimination mechanism, coupled with careful control over the choice of substrate, base, solvent, and temperature, empowers chemists to efficiently construct complex molecular architectures for applications in medicine and materials science.
References
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters - ACS Publications. [Link]
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ACS Publications. [Link]
Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development - ACS Publications. [Link]
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. University of Babylon. [Link]
SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Springer Nature. [Link]
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Preparation of Phenols, Part 2: By Aromatic Nucleophilic Substitution. YouTube. [Link]
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. PubMed. [Link]
Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]
Intramolecular Ullmann condensation reaction: an effective approach to macrocyclic diaryl ethers. The Journal of Organic Chemistry - ACS Publications. [Link]
Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
Tetrahydrofuran (150 mL) and 3-butyn-2-ol (1) (6.06 mL, 5.42 g, 75 mmol, 1 equiv) are added by syringe, and the flask is chilled to. Organic Syntheses Procedure. [Link]
Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles.University of Birmingham.
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Semantic Scholar. [Link]
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. PubMed. [Link]
One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. PMC. [Link]
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
Advanced Organic Chemistry (2022) Sustainable Chemical Science and Technology (SCST) in TIGP.TIGP.
Application Note: Chemoselective Functionalization of Aldehyde Groups in 4-(4-Bromo-2-formylphenoxy)benzonitrile
Executive Summary & Strategic Importance The scaffold 4-(4-Bromo-2-formylphenoxy)benzonitrile (CAS 906673-54-9) represents a "privileged structure" in medicinal chemistry, particularly for the development of non-steroida...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
The scaffold 4-(4-Bromo-2-formylphenoxy)benzonitrile (CAS 906673-54-9) represents a "privileged structure" in medicinal chemistry, particularly for the development of non-steroidal anti-inflammatory drugs (NSAIDs), phosphodiesterase 4 (PDE4) inhibitors (analogous to Crisaborole intermediates), and biaryl ether-based kinase inhibitors.
This molecule presents a unique chemoselective triad :
Aldehyde (-CHO): The primary vector for diversification (the "Diversity Point").
Nitrile (-CN): A metabolic anchor or precursor to amides/tetrazoles (the "Pharmacophore").
Aryl Bromide (-Br): A latent handle for cross-coupling (the "Extension Handle").
The Challenge: Functionalizing the aldehyde without compromising the nitrile (susceptible to reduction or hydrolysis) or the aryl bromide (susceptible to hydrogenolysis or metal-halogen exchange) requires precise protocol design. This guide provides validated, self-consistent protocols for the chemoselective transformation of the aldehyde group.
Strategic Reactivity Analysis
Before initiating synthesis, researchers must understand the electronic environment of the substrate. The ether linkage donates electron density to the aldehyde-bearing ring, making the aldehyde moderately electrophilic but less reactive than electron-deficient nitro-benzaldehydes.
Reactivity Map (DOT Visualization)
Caption: Chemoselective divergence pathways for 4-(4-Bromo-2-formylphenoxy)benzonitrile. Colors indicate reaction class safety/robustness (Green=High, Red=Sensitive).
Objective: Install amine functionality for SAR exploration without reducing the nitrile or debrominating the aryl ring.
Scientific Rationale:
Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are forbidden as they will reduce the nitrile to a primary amine. Sodium Borohydride (NaBH₄) is risky as it can reduce the intermediate imine and the aldehyde indiscriminately, leading to alcohol byproducts.
The Solution: Use Sodium Triacetoxyborohydride (STAB) . It is less basic and sterically bulky, allowing for the selective reduction of the iminium ion over the aldehyde and nitrile.
Imine Formation: In a dry vial, dissolve the substrate (100 mg, 0.33 mmol) in DCE (3 mL). Add the amine (0.36 mmol) and Acetic Acid (19 µL, 0.33 mmol).
Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Note: This allows the imine/iminium equilibrium to establish before reductant addition.
Reduction: Add STAB (105 mg, 0.50 mmol) in one portion.
Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS.
Success Marker: Disappearance of aldehyde peak (M+H ~302) and appearance of amine mass.
Integrity Check: Ensure the Nitrile peak (IR ~2220 cm⁻¹) and Bromine isotope pattern (1:1 ratio of M/M+2) remain.
Quench: Quench with saturated aqueous NaHCO₃ (5 mL).
Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Data Summary: Reductive Amination Scope
Amine Type
Reagent
Yield (%)
Chemoselectivity Note
Primary Aliphatic
STAB / AcOH
85-95%
Excellent. No nitrile reduction.
Aniline (Weak Nu)
STAB / AcOH
60-75%
Slower reaction; may require mild heating (40°C).
Secondary Cyclic
STAB / AcOH
88-92%
Very clean; steric bulk of STAB prevents over-alkylation.
Protocol 2: Pinnick Oxidation (Access to Carboxylic Acids)
Objective: Convert the aldehyde to a carboxylic acid for amide coupling, while preserving the nitrile and ether linkage.
Scientific Rationale:
Jones oxidation (CrO₃/H₂SO₄) is too harsh and generates toxic waste. Permanganate (KMnO₄) is too aggressive.
The Solution:Pinnick Oxidation (NaClO₂) . This reaction uses sodium chlorite under mild acidic conditions. The addition of a scavenger (2-methyl-2-butene) is critical to trap the hypochlorite byproduct, preventing chlorination of the aromatic ring.
Workflow Diagram (DOT)
Caption: Stepwise Pinnick oxidation workflow ensuring suppression of chlorination side-reactions.
Step-by-Step Methodology
Preparation: Dissolve 4-(4-Bromo-2-formylphenoxy)benzonitrile (1.0 equiv) in a mixture of t-BuOH and THF (3:1 ratio).
Scavenger Addition: Add 2-methyl-2-butene (10 equiv). Do not omit this step.
Oxidant Solution: Prepare a separate aqueous solution of Sodium Chlorite (NaClO₂, 3.0 equiv) and Sodium Dihydrogen Phosphate (NaH₂PO₄, 3.0 equiv) in water.
Reaction: Add the aqueous oxidant solution dropwise to the organic substrate solution at 0°C.
Completion: Allow to warm to RT and stir for 2–4 hours. The solution typically turns pale yellow.
Workup: Acidify carefully with 1N HCl to pH ~3. Extract with Ethyl Acetate.[1]
Note: Do not acidify below pH 2 to avoid potential hydrolysis of the nitrile, although it is relatively robust at RT.
Protocol 3: Wittig Olefination
Objective: Carbon chain extension (e.g., to form cinnamyl nitriles or styrenes).
Scientific Rationale:
The aldehyde is non-enolizable, making it an ideal substrate for Wittig or Horner-Wadsworth-Emmons (HWE) reactions. The key risk is the base. Strong bases like n-BuLi can attack the nitrile (nucleophilic attack).
The Solution: Use weakly nucleophilic bases such as Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) in THF. Alternatively, use stabilized ylides which require no exogenous base or very mild conditions.
Methodology
Ylide Generation: Suspend Methyltriphenylphosphonium bromide (1.2 equiv) in Anhydrous THF. Add KOtBu (1.2 equiv) at 0°C. Stir for 30 min (Solution turns yellow/orange).
Addition: Add solution of 4-(4-Bromo-2-formylphenoxy)benzonitrile (1.0 equiv) in THF dropwise at 0°C.
Reaction: Warm to RT and stir for 2 hours.
Workup: Quench with water, extract with diethyl ether.
Purification: The byproduct (triphenylphosphine oxide) can be difficult to remove. Trituration with hexanes is often effective as the product is likely less soluble than the oxide.
Quality Control & Troubleshooting
Analytical Checkpoints
¹H NMR (DMSO-d₆/CDCl₃):
Starting Material: Distinct Aldehyde singlet at δ 10.2–10.4 ppm .
Product (Amine): Disappearance of 10.x ppm signal. Appearance of benzylic methylene doublet/singlet at δ 3.8–4.2 ppm .
Product (Acid): Disappearance of aldehyde. Appearance of broad carboxylic acid singlet at δ 12.0–13.0 ppm .
IR Spectroscopy:
Monitor the Nitrile stretch at ~2220 cm⁻¹ . If this peak disappears or shifts significantly, the nitrile has been compromised (reduced or hydrolyzed).
Common Pitfalls
Observation
Root Cause
Corrective Action
Alcohol formation during Reductive Amination
Direct reduction of aldehyde before imine forms.
Pre-stir amine and aldehyde for 1h before adding STAB. Use STAB, not NaBH₄.
Chlorinated impurities during Oxidation
Hypochlorite attacking the ring.
Ensure 2-methyl-2-butene (scavenger) is fresh and used in excess (10 eq).
Loss of Nitrile (Amide formation)
Acid/Base hydrolysis.
Keep workup pH between 3 and 9. Avoid heating in strong aqueous acid/base.
References
Reductive Amination Specifics: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
Pinnick Oxidation Protocol: Bal, B. S., Childers, W. E., & Pinnick, H. W. "Oxidation of alpha, beta-unsaturated aldehydes." Tetrahedron, 1981, 37(11), 2091-2096. Link
Substrate Availability: 4-(4-Bromo-2-formylphenoxy)benzonitrile (CAS 906673-54-9) Product Page. Ambeed. Link
General Aldehyde Functionalization: "Functionalization of Benzaldehydes." Organic Chemistry Portal. Link
Chemoselectivity of Borohydrides: Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998, 27, 395-404. Link
Application Notes & Protocols: The Strategic Utility of 4-(4-Bromo-2-formylphenoxy)benzonitrile in Modern Pharmaceutical Synthesis
Abstract In the landscape of medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. The selection of a starting material or intermediate can dictate the feasibility, yield, and economic viab...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. The selection of a starting material or intermediate can dictate the feasibility, yield, and economic viability of producing an Active Pharmaceutical Ingredient (API). 4-(4-Bromo-2-formylphenoxy)benzonitrile is a highly functionalized and versatile intermediate, engineered for complexity and adaptability. This document provides an in-depth guide for researchers and drug development professionals on its strategic application, focusing on its role in constructing complex heterocyclic systems, with a particular emphasis on the synthesis of precursors for advanced therapeutics like Lifitegrast.
Introduction: A Molecule Designed for Versatility
4-(4-Bromo-2-formylphenoxy)benzonitrile is a sophisticated organic building block whose value lies in the orthogonal reactivity of its three principal functional groups: an aryl bromide, an aldehyde (formyl group), and a nitrile.[1] This strategic arrangement allows for a sequence of selective chemical transformations, making it an ideal intermediate for multi-step syntheses of complex molecular targets.
Aryl Bromide : Serves as a classical handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of intricate carbon-carbon and carbon-heteroatom bonds.[1]
Formyl Group : As a potent electrophile, the aldehyde is amenable to a wide array of transformations including nucleophilic additions, reductive aminations, Wittig reactions, and cyclization reactions.[1]
Nitrile Group : A stable yet transformable group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering pathways for late-stage functionalization.[1]
Its primary application lies in its use as a key intermediate in the synthesis of complex APIs, where its structure provides the foundational framework for building bioactive molecules.[2] This guide will explore its properties, safety protocols, and detailed experimental procedures for its effective use.
Physicochemical & Safety Data
Handling this intermediate requires an understanding of its properties and adherence to safety best practices. It is typically a stable, solid compound suitable for standard laboratory handling.[1]
As with any laboratory chemical, proper personal protective equipment (PPE) is mandatory.
GHS Hazard Statements : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4][5]
Precautions :
Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[6]
Wear protective gloves, safety goggles, and a lab coat.[7]
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7]
Store in a tightly sealed container in a cool, dry place.[6]
Core Application: Synthesis of a Benzofuran Precursor for Lifitegrast
A significant application of this intermediate is in the synthesis of benzofuran-6-carboxylic acid, a crucial component for the API Lifitegrast.[2] Lifitegrast is an integrin antagonist used for the treatment of dry eye disease. The structure of 4-(4-Bromo-2-formylphenoxy)benzonitrile is primed for an intramolecular reaction to form the core benzofuran ring system.
The overall transformation involves a key intramolecular cyclization step, followed by further modifications. The aldehyde and the aryl bromide are positioned to react and form the five-membered furan ring fused to the benzene ring.
Diagram: Synthetic Workflow to Benzofuran Core
Caption: Synthetic pathway from the intermediate to the Lifitegrast precursor.
Experimental Protocols
The following protocols are detailed, self-validating methodologies that explain the causality behind experimental choices.
Protocol 1: Protective Acetal Formation of the Aldehyde Group
In complex syntheses, it is often necessary to "protect" a reactive functional group to prevent it from participating in subsequent reactions. The aldehyde of our intermediate is highly reactive. Protecting it as an acetal masks its electrophilicity, allowing for selective chemistry at the aryl bromide site. This protocol is adapted from a similar transformation.[8]
Rationale: The use of ethylene glycol in the presence of an acid catalyst (p-toluenesulfonic acid) is a classic and highly efficient method for forming a stable 1,3-dioxolane ring, which effectively protects the aldehyde. Dichloromethane is an excellent solvent as it is relatively inert and easily removed. The reaction is reversible, and removal of water drives it to completion. The final aqueous workup removes the acid catalyst and any water-soluble byproducts.
Step-by-Step Methodology:
Reaction Setup : To a dry 250 mL round-bottom flask, add 4-(4-Bromo-2-formylphenoxy)benzonitrile (10.0 g, 33.1 mmol), ethylene glycol (2.46 g, 39.7 mmol), and p-toluenesulfonic acid monohydrate (0.32 g, 1.65 mmol).
Solvent Addition : Add 100 mL of dry dichloromethane.
Reaction Execution : Stir the mixture at room temperature (20-25°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quenching : Carefully add 50 mL of a saturated sodium bicarbonate solution to the flask to neutralize the acid catalyst.
Workup & Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with purified water (3 x 50 mL) and saturated brine (1 x 50 mL).
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the protected intermediate, 4-(4-bromo-2-(1,3-dioxolan-2-yl)phenoxy)benzonitrile. The product is typically of high purity and can be used in the next step without further purification.
Diagram: Logic of Aldehyde Protection
Caption: Workflow illustrating the protection/deprotection strategy.
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization to Benzofuran
This protocol demonstrates the core utility of the intermediate in forming the benzofuran heterocycle. This type of reaction is a powerful tool in organic synthesis.
Rationale: This reaction is a variation of a palladium-catalyzed intramolecular C-O bond formation. The palladium catalyst oxidatively adds into the aryl-bromide bond. The aldehyde's oxygen atom then acts as an intramolecular nucleophile. Subsequent reductive elimination forms the benzofuran ring and regenerates the active palladium catalyst. The choice of a specialized ligand like SPhos is crucial for promoting this challenging C-O coupling. A base is required to facilitate the final step of the catalytic cycle.
Step-by-Step Methodology:
Inert Atmosphere : In a Schlenk flask under an argon or nitrogen atmosphere, combine 4-(4-Bromo-2-formylphenoxy)benzonitrile (5.0 g, 16.5 mmol), palladium(II) acetate (0.185 g, 0.82 mmol, 5 mol%), SPhos (0.68 g, 1.65 mmol, 10 mol%), and potassium carbonate (4.56 g, 33.0 mmol).
Solvent Addition : Add 80 mL of degassed toluene via cannula.
Reaction Execution : Heat the reaction mixture to 100-110°C with vigorous stirring for 12-18 hours. Monitor the reaction's completion using TLC or LC-MS.
Cooling and Filtration : Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
Workup & Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-(benzofuran-6-yloxy)benzonitrile.
Conclusion
4-(4-Bromo-2-formylphenoxy)benzonitrile is more than a simple chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined reactive sites allow for controlled, sequential transformations that are essential for building the complex architectures of today's pharmaceuticals. The protocols outlined herein provide a robust framework for leveraging this intermediate's potential, particularly in the synthesis of high-value heterocyclic cores like the benzofuran system. By understanding the causality behind each experimental step, researchers can confidently and efficiently advance their drug discovery and development programs.
References
The Chemistry of 4-(4-Bromo-3-formylphenoxy)benzonitrile: A Versatile Building Block. (2026, February 16). Self-published article. [Link not available]
4-(4-Bromo-2-formylphenoxy)-benzonitrile - CAS - 1937121-89-5. Axios Research. Retrieved February 25, 2026, from [Link]
An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. (2023, August 3). Thieme.[Link]
Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues. (2022, February 17). PMC.[Link]
The synthesis route of two key intermediates and lifitegrast. ResearchGate. Retrieved February 25, 2026, from [Link]
4-(4-Bromo-3-formylphenoxy)benzonitrile. PubChem. Retrieved February 25, 2026, from [Link]
A Process For The Preparation Of Lifitegrast. Quick Company. Retrieved February 25, 2026, from [Link]
Application Note: C-H Activation Protocols for 4-(4-Bromo-2-formylphenoxy)benzonitrile
This Application Note provides a comprehensive technical guide for the C-H activation and functionalization of 4-(4-Bromo-2-formylphenoxy)benzonitrile (CAS: 906673-54-9). This molecule is a critical intermediate in the s...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a comprehensive technical guide for the C-H activation and functionalization of 4-(4-Bromo-2-formylphenoxy)benzonitrile (CAS: 906673-54-9).
This molecule is a critical intermediate in the synthesis of benzoxaborole therapeutics (e.g., Crisaborole ) and serves as a high-value "privileged scaffold" for drug discovery. The protocols below detail how to leverage its functional groups (Aldehyde, Nitrile, Aryl Bromide) to access novel chemical space via state-of-the-art C-H activation methodologies.
Executive Summary & Chemical Logic
4-(4-Bromo-2-formylphenoxy)benzonitrile presents a unique challenge and opportunity for C-H activation. It contains three distinct handles:
Formyl Group (-CHO): A versatile Directing Group (DG) for ortho-C-H activation (via transient imines) or a substrate for formyl-C-H activation (hydroacylation).
Benzonitrile Ring (-CN): Electron-deficient ring suitable for nucleophilic radical additions (Minisci-type) or steric-controlled borylation.
Aryl Bromide (-Br): A traditional cross-coupling handle. Crucially, C-H activation protocols must be chemoselective to preserve this bond for downstream functionalization.
Strategic Value:
By applying C-H activation, researchers can install "magic methyl" groups, fluorine motifs, or aryl rings directly onto the core scaffold without de novo synthesis, rapidly expanding Structure-Activity Relationship (SAR) libraries around the Crisaborole pharmacophore.
Strategic Analysis: Reactivity Map
The following diagram illustrates the accessible sites for C-H activation based on electronic and steric control.
Figure 1: Reactivity map identifying three orthogonal C-H activation pathways available on the substrate.
Protocol A: Transient Directing Group (TDG) Ortho-Arylation
Target: C6-Position (Ortho to Aldehyde).
Mechanism: Palladium(II) catalysis utilizing an amino acid (e.g., Glycine,
-Alanine) as a transient directing group. The amine condenses with the aldehyde in situ to form an imine, which directs the Pd to the ortho C-H bond.
Scientific Rationale
Standard ortho-directed C-H activation often requires installing a fixed directing group (e.g., oxime, amide). The Transient Directing Group (TDG) strategy allows direct functionalization of the free aldehyde, saving two synthetic steps (protection/deprotection).
Setup: In a 10 mL screw-cap vial equipped with a magnetic stir bar, weigh the substrate (0.2 mmol), Pd(OAc)
(4.5 mg, 0.02 mmol), and the amino acid ligand (0.04 mmol).
Addition: Add the Aryl Iodide (0.3 mmol) and AgOAc (0.4 mmol).
Solvation: Add HFIP (1.6 mL) and AcOH (0.4 mL). Seal the vial under air (or N
if the specific Ar-I is sensitive, though the reaction is generally air-tolerant).
Reaction: Heat the block to 100 °C for 16–24 hours.
Checkpoint: Monitor via LC-MS. The imine intermediate is transient; you will observe the conversion of the aldehyde peak (MW 302) to the arylated aldehyde product (MW 302 + Ar - H).
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Ag salts. Wash with DCM.
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
Critical Note on Chemoselectivity:
The presence of the Aryl Bromide on the substrate poses a risk of competing oxidative addition.
Mitigation: The use of AgOAc and HFIP solvent strongly promotes the C-H activation pathway over the C-Br insertion. If C-Br insertion is observed, switch to a Rh(III)-Cp * catalyst system (e.g., [Cp*RhCl
Target: Conversion of -CHO to -COR (Ketone synthesis).
Mechanism: Synergistic Photoredox/HAT (Hydrogen Atom Transfer) catalysis.[1]
Scientific Rationale
This protocol converts the formyl group into a ketone, a bioisostere that can significantly alter metabolic stability. This method, pioneered by MacMillan et al., avoids the use of Grignard reagents, which would be incompatible with the nitrile and bromide groups on the substrate.
Glovebox/Inert Setup: In a nitrogen-filled glovebox, combine the substrate, alkyl bromide, photocatalyst, Ni-catalyst, ligand, HAT catalyst, and base in a clear vial.
Solvent: Add degassed MeCN. Seal the vial with a septum cap.
Irradiation: Place the vial in a photoreactor (Blue LED,
= 450 nm) with fan cooling to maintain ambient temperature (~25 °C).
Agitation: Stir vigorously for 24 hours.
Mechanism Check: The quinuclidine radical abstracts the formyl H-atom, generating an acyl radical. This radical is intercepted by the Ni-catalyst, which cross-couples with the alkyl bromide.
Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.
Target: Benzonitrile Ring (Ring B).
Mechanism: Ir(III)-catalyzed C-H activation controlled purely by steric accessibility.
Scientific Rationale
To functionalize the benzonitrile ring (Ring B) without touching the highly substituted Ring A, C-H borylation is the method of choice. The bulky ligand (dtbpy) directs the Iridium center to the most sterically accessible C-H bond, typically meta or para to the ether linkage on Ring B.
Experimental Protocol:
Catalyst Prep: Pre-complex [Ir(OMe)(cod)]
(1.5 mol%) and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%) in THF.
Reaction: Add substrate (1.0 equiv) and B
pin (Bis(pinacolato)diboron) (1.1 equiv).
Conditions: Heat at 80 °C for 4-8 hours in a sealed vessel.
Outcome: Yields the Aryl-Bpin species. This can be used in a subsequent Suzuki coupling (orthogonal to the Ar-Br on Ring A if conditions are carefully controlled, e.g., using Pd-catalysts that prefer Bpin over Ar-Br oxidative addition, or simply because Bpin is already installed).
Mechanistic Visualization (Protocol A)
The following diagram details the catalytic cycle for the Transient Directing Group methodology, highlighting the critical imine formation step.
Figure 2: Catalytic cycle for Pd-catalyzed, transient imine-directed C-H arylation.
Data Summary & Troubleshooting
Parameter
Protocol A (TDG-Arylation)
Protocol B (Photoredox)
Protocol C (Ir-Borylation)
Site Selectivity
C6 (Ortho to CHO)
Formyl C-H (C-H C-C)
Benzonitrile Ring (Steric)
Key Reagent
Amino Acid Ligand (e.g., Glycine)
Ir-Photocatalyst + Ni
[Ir(OMe)(cod)]
Ar-Br Tolerance
Moderate (Use AgOAc/HFIP)
High (Ni-catalyst specific)
Excellent
Primary Risk
Imine hydrolysis failure
Incomplete conversion
Over-borylation
Troubleshooting
Add water during workup to ensure hydrolysis.
Check light source intensity; ensure O exclusion.
Lower Bpin equivalents; reduce temp.
References
Transient Imine Directing Groups: Higham, J. I., & Bull, J. A. (2020).[2] Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. Chemical Communications. Link
Aldehyde C-H Functionalization: Zhang, X., & MacMillan, D. W. C. (2017).[1] Direct Aldehyde C-H Arylation and Alkylation via the Combination of Nickel, Hydrogen Atom Transfer, and Photoredox Catalysis.[1] Journal of the American Chemical Society.[1] Link
Crisaborole Synthesis Context: Cernak, T., et al. (2016). The Medicinal Chemist’s Guide to Late-Stage Functionalization. Journal of Medicinal Chemistry. (Contextual grounding for scaffold diversification). Link
General Iridium Borylation: Mkhalid, I. A. I., et al. (2010). C-H Activation for the Construction of C-B Bonds. Chemical Reviews. Link
Purification methods for 4-(4-Bromo-2-formylphenoxy)benzonitrile contaminants
An essential intermediate in pharmaceutical synthesis, particularly for the drug Crisaborole, 4-(4-Bromo-2-formylphenoxy)benzonitrile demands high purity for successful downstream applications.[1][2] Achieving this purit...
Author: BenchChem Technical Support Team. Date: February 2026
An essential intermediate in pharmaceutical synthesis, particularly for the drug Crisaborole, 4-(4-Bromo-2-formylphenoxy)benzonitrile demands high purity for successful downstream applications.[1][2] Achieving this purity can be a significant challenge due to potential side products and unreacted starting materials from its synthesis.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot common purification issues and answer frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Initial Purity Assessment: What Am I Dealing With?
Before attempting any purification, a thorough analysis of the crude product is paramount. This initial assessment will dictate the most effective purification strategy.
Q1: My crude product is a brown solid, not the expected white to light-yellow crystals. What should be my first step?
A brown coloration typically indicates the presence of polymeric or highly conjugated impurities, possibly arising from side reactions at the elevated temperatures used during synthesis.[3][4]
Your first step is to get a qualitative and semi-quantitative understanding of your mixture.
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method. Run a TLC plate using a solvent system like 7:3 Hexane:Ethyl Acetate. This will help you visualize the number of components. Your target compound should be a major spot, but you will likely see baseline impurities (highly polar) and potentially spots with similar Rf values to your product.
¹H NMR Spectroscopy: Take a crude NMR spectrum. This is invaluable for identifying unreacted starting materials like 2-bromo-5-hydroxybenzaldehyde and excess 4-fluorobenzonitrile.[3] You can also see the characteristic aldehyde proton peak of your product around 10.3 ppm.[3] The presence of broad, unresolved peaks can confirm polymeric impurities.
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC is the method of choice. A reverse-phase C18 column with a water/acetonitrile mobile phase can effectively separate the components and give you a purity percentage.[3][5]
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you might encounter during the purification process.
Q2: I performed a recrystallization with ethyl acetate and toluene as suggested in the literature, but the product oiled out or the purity didn't improve significantly. What went wrong?
This is a common issue. "Oiling out" occurs when the solute is not soluble in the hot solvent but is also immiscible with it, or when the solution becomes supersaturated at a temperature above the solute's melting point. Poor purity improvement suggests that the impurities have very similar solubility profiles to the product.
Causality & Solutions:
Cooling Rate: Cooling the solution too quickly is the most frequent cause of oiling out and trapping impurities. The crystallization process needs time for the crystal lattice to form selectively.
Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Only after it has reached room temperature should you place it in an ice bath or refrigerator to maximize yield.
Solvent Ratio: The ratio of ethyl acetate (a good solvent) to toluene (a poorer solvent) is critical. Too much ethyl acetate will keep everything in solution, while too much toluene will cause premature precipitation.
Solution: Start by dissolving the crude solid in a minimal amount of hot ethyl acetate. Then, add hot toluene dropwise until you see persistent cloudiness. Add a few more drops of hot ethyl acetate to redissolve the solid and then proceed with slow cooling.
Impurity Profile: If your main impurity is structurally very similar to the product, recrystallization may not be effective.[6] This is when you must consider an alternative method like column chromatography.
Caption: Workflow for troubleshooting recrystallization.
Q3: My TLC shows multiple spots with close Rf values. How can I effectively separate them using column chromatography?
Close spots on TLC indicate similar polarities, making separation by column chromatography challenging but achievable.[6][7] The key is to optimize your stationary and mobile phases to exploit subtle differences in their interactions.
Expert Insights & Protocol:
Principle of Separation: Column chromatography separates compounds based on their differential adsorption to the stationary phase (e.g., silica gel) and solubility in the mobile phase.[8] By carefully selecting the solvent system, we can modulate the speed at which each compound travels down the column.
Solvent System Selection: The goal is to find a solvent system that gives your product an Rf value of ~0.3 on the TLC plate. This generally provides the best resolution on the column.
Start with a non-polar solvent like Hexane or Heptane and gradually increase the polarity by adding Ethyl Acetate or Dichloromethane.
Test various ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) via TLC to find the optimal separation.
Column Packing: A well-packed column is critical to prevent "channeling," which leads to poor separation.[8] Always ensure the packing is homogeneous and free of air bubbles.
Protocol 1: Flash Column Chromatography
Prepare the Column: Select a column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).[8] Pack the column using a slurry of silica gel in your starting, least polar solvent (e.g., 9:1 Hexane:EtOAc).[9]
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, it's often preferable to adsorb the sample onto a small amount of silica gel (dry loading).[9] To do this, dissolve your compound, add silica, evaporate the solvent until a free-flowing powder is obtained, and carefully add this powder to the top of your packed column.
Elute the Column: Start with the least polar solvent system. Run the solvent through the column, collecting fractions.
Increase Polarity (Gradient Elution): Gradually increase the percentage of the more polar solvent (e.g., from 10% EtOAc to 20% EtOAc). This will help elute the more strongly adsorbed compounds.
Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain your purified product.
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Parameter
Setting/Value
Rationale
Stationary Phase
Silica Gel, 230-400 mesh
Standard choice for compounds with moderate polarity. The fine mesh size is ideal for flash chromatography, providing a larger surface area for better separation.[9]
Mobile Phase
Gradient: 10% to 30% Ethyl Acetate in Hexane
A gradient system is effective for separating compounds with close polarities. Starting with low polarity allows less polar impurities to elute first, and the gradual increase in polarity then selectively elutes the product and more polar impurities.
Loading Method
Dry Loading
Minimizes the band width of the sample at the start of the chromatography, leading to sharper peaks and better resolution compared to liquid loading.[9]
Q4: I still have a persistent impurity that I believe is unreacted 2-bromo-5-hydroxybenzaldehyde. How can I remove it?
The starting material, 2-bromo-5-hydroxybenzaldehyde, contains a phenolic hydroxyl group, making it acidic. This property can be exploited for a simple liquid-liquid extraction.
Protocol 2: Acid-Base Extraction
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.
Base Wash: Transfer the solution to a separatory funnel and wash it with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[10]
Mechanism: The acidic phenol will be deprotonated by the base to form a sodium salt. This salt is highly soluble in the aqueous layer and will be removed from the organic layer. Your product, lacking an acidic proton, will remain in the organic phase.
Separation: Drain the aqueous layer. Repeat the wash if necessary (monitor by TLC).
Work-up: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.[10]
Q5: My main impurity is an aldehyde-containing byproduct. Is there a specific chemical method to remove it?
Yes. Aldehydes can be selectively removed from a mixture by forming a water-soluble bisulfite adduct. This is a classic and highly effective technique.[11][12]
Protocol 3: Purification via Bisulfite Adduct Formation
Adduct Formation: Dissolve the crude mixture in a solvent like methanol or THF. Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃).[12] Stir the mixture vigorously. The aldehyde group will react with the bisulfite to form a solid salt adduct.
Isolation: If a precipitate forms, it can be filtered. Often, water and an immiscible organic solvent (like ethyl acetate) are added, and the mixture is separated in a separatory funnel. The bisulfite adduct of the aldehyde will partition into the aqueous layer.[11]
Separation & Recovery: Separate the layers. The non-aldehyde components will remain in the organic layer.
Regeneration (Optional): If your desired product is the aldehyde you want to purify, you can regenerate it from the aqueous layer. Add a fresh layer of organic solvent and basify the aqueous layer with NaOH (to pH 12) or add sodium carbonate solution.[11] This reverses the reaction, releasing the pure aldehyde back into the organic layer.
Frequently Asked Questions (FAQs)
Q6: What are the most likely contaminants in a typical synthesis of 4-(4-Bromo-2-formylphenoxy)benzonitrile?
The synthesis typically involves a nucleophilic aromatic substitution (SNAᵣ) reaction between 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile using a base like potassium carbonate.[3][4]
Potential Contaminants:
Unreacted Starting Materials: 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile.
Side Products: Products from reaction at the aldehyde or bromo positions, or polymerization.
Base: Residual potassium carbonate.
Solvents: Residual DMF or toluene used in the reaction.[3]
Caption: Relationship between reactants, product, and contaminants.
Q7: What are the optimal storage conditions for the purified compound?
Based on supplier safety data sheets (SDS) and the chemical nature of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[13] Some suppliers recommend storage at 2-8°C under an inert atmosphere to prevent slow oxidation of the aldehyde group over time.
Q8: Can I use HPLC for preparative purification?
Yes, preparative HPLC is a powerful technique for purifying small to medium quantities of material to very high purity (>99%).[5][6]
Stationary Phase: A C18 reverse-phase column is typically used.
Mobile Phase: A mixture of acetonitrile and water is a common choice for benzonitrile derivatives.[5][14]
Considerations: While effective, it is more expensive and time-consuming than recrystallization or column chromatography and is generally reserved for when very high purity is required or other methods have failed.
Q9: The product is described as 4-(4-Bromo-2-formylphenoxy)benzonitrile, but some sources list it as 4-(4-bromo-3-formylphenoxy)benzonitrile. Which is correct?
This appears to be a common point of confusion in supplier listings. The synthesis starts with 2-bromo-5-hydroxybenzaldehyde.[3] The ether linkage forms at the hydroxyl group (position 1 on that ring). The bromo group is at position 2 and the formyl group is at position 5 relative to the hydroxyl. When naming the final product as a phenoxy derivative, the attachment point is position 1. Therefore, the substituents on that ring are at position 4 (Bromo) and position 3 (formyl). Thus, 4-(4-bromo-3-formylphenoxy)benzonitrile is the correct IUPAC-based name.[15]
References
SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]
ResearchGate. (2017, July 23). How can I purify impure benzonitrile?[Link]
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?[Link]
Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. [Link]
Google Patents. (n.d.). CN1252043C - Process for preparing para-bromo benzonitrile.
Technical Support Center: Solubility Optimization for Benzonitrile Intermediates
Diagnostic Framework: The Physicochemical Paradox Benzonitrile intermediates present a unique solubility paradox in drug development. The cyano group (-C≡N) is highly polar (dipole moment ~4.18 D), yet the aromatic ring...
Author: BenchChem Technical Support Team. Date: February 2026
Diagnostic Framework: The Physicochemical Paradox
Benzonitrile intermediates present a unique solubility paradox in drug development. The cyano group (-C≡N) is highly polar (dipole moment ~4.18 D), yet the aromatic ring confers significant lipophilicity.
When these intermediates fail to dissolve in polar solvents (MeOH, Water, DMSO) or exhibit "oiling out" during recrystallization, the root cause is often a conflict between Crystal Lattice Energy and Solvation Energy .[1]
The Mechanism of Failure[2]
High Lattice Energy: The planar nature of the benzene ring allows for tight
- stacking, while the cyano group induces strong dipole-dipole network interactions in the solid state. This makes the solid thermodynamically stable and difficult to break apart.
Solvation Mismatch: Polar protic solvents (Water, MeOH) form strong hydrogen bond networks. A benzonitrile intermediate lacking H-bond donors (e.g., 4-bromobenzonitrile) cannot disrupt this network effectively, leading to a high energy penalty for cavity formation.[1]
Visualizing the Decision Matrix
Use the following logic flow to determine the correct solvent modification strategy based on your intermediate's functionalization.
Caption: Figure 1.[1] Decision tree for selecting solubility enhancement strategies based on molecular functionality and melting point.
Troubleshooting Guide: Common Failure Modes
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon cooling a hot solution (e.g., Ethanol/Water), the product separates as a liquid droplet phase rather than crystals.[2][3][4]
Cause: Liquid-Liquid Phase Separation (LLPS).[5][4] This occurs when the metastable limit for liquid separation is reached before the solubility limit for crystallization. It is common in benzonitriles with low melting points or high impurity profiles.
Corrective Protocol:
Reheat the mixture until the oil phase redissolves.
Add a "Fusing Solvent": Add 5-10% of a solvent that is miscible with both the oil and the bulk solvent (e.g., Toluene or THF). This bridges the polarity gap.
Seed at the Cloud Point: Cool slowly. The moment turbidity appears, add pure seed crystals. This provides a template for the oil to deposit onto as an ordered solid rather than an amorphous liquid.
Issue 2: "Crash" Precipitation (Amorphous Solids)
Symptom: Adding water to a reaction mixture (e.g., DMSO/Water workup) causes immediate formation of a sticky gum or fine amorphous powder that clogs filters.
Cause: Extremely high supersaturation generated too quickly. The nucleation rate exceeds the crystal growth rate.
Corrective Protocol:
Reverse Addition: Do not pour the organic stream into water. Instead, slowly add water to the organic stream.
Use a Co-Solvent Buffer: Dilute the DMSO solution with Ethyl Acetate first, then wash with water. The benzonitrile intermediate will partition into the Ethyl Acetate, preventing the "crash" into the aqueous phase.
Experimental Protocols
Protocol A: Determination of Metastable Zone Width (MSZW)
Objective: To define the safe operating window for crystallization to avoid oiling out.
Prepare a saturated solution at 50°C. Filter to remove undissolved solids.
2
Controlled Cooling
Cool the solution at a rate of 0.5°C/min with overhead stirring (200 RPM).
3
Cloud Point ()
Record the temperature where the first turbidity is visible.
4
Re-heating
Heat the suspension at 0.5°C/min.
5
Clear Point ()
Record the temperature where the solution becomes transparent.
6
Calculation
MSZW = .
Interpretation: If MSZW > 15°C, your system is unstable and prone to crashing.[1] You must seed the solution at
.
Protocol B: Hydrotropic Solubilization Screening
Objective: To dissolve highly insoluble benzonitriles in aqueous media for bio-assays or reactions without using toxic organics.
Theory: Hydrotropes (e.g., Sodium Benzoate, Urea) disrupt the water structure and stack with the aromatic rings of the benzonitrile, increasing solubility by orders of magnitude.
Workflow:
Prepare 2M stock solutions of Sodium Benzoate and Urea in water.
Add excess Benzonitrile intermediate to 2 mL of each hydrotrope solution.
Shake at 25°C for 24 hours.
Filter and analyze supernatant via HPLC-UV.
Visualizing the Oiling Out Mechanism[5]
Understanding why oiling out happens is critical to preventing it. The diagram below illustrates the competition between the stable crystal form and the metastable oil phase.
Caption: Figure 2. Kinetic competition between oiling out (LLPS) and nucleation. Oiling out often traps impurities, requiring re-processing.[1]
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to dissolve my benzonitrile intermediate for a reaction?A: Yes, DMSO is an excellent solvent for benzonitriles due to high polarizability.[1] However , removing DMSO is difficult.[1]
Recommendation: If the next step involves an aqueous workup, use DMF or NMP instead, as they partition slightly better or can be washed out with LiCl solution.[1] Alternatively, use a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (e.g., TBAB).[1]
Q: My 4-aminobenzonitrile is not dissolving in water, even at pH 2. Why?A: The cyano group is strongly electron-withdrawing, which reduces the basicity of the amine (pKa ~ 1.7). A pH of 2 might not be low enough to fully protonate it.
Solution: You may need to go to pH < 1 using concentrated HCl or switch to a non-aqueous salt formation (e.g., adding methanesulfonic acid in EtOAc).[1]
Q: How do I remove residual benzonitrile solvent from my product?A: Benzonitrile has a high boiling point (191°C). Rotovap is ineffective.
Solution: Azeotropic distillation with water or steam distillation is highly effective. Alternatively, wash the organic layer with 10% aqueous ammonia; benzonitrile can sometimes be hydrolyzed (though slowly), but physical partitioning into hexanes/ether is usually safer.[1]
References
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Defines the
, , parameters critical for predicting nitrile solubility).
Lu, J., et al. (2012).[1] "Oiling Out" in Crystallization of Small Organic Molecules.[5][3] Organic Process Research & Development, 16(3), 442–446.[1] (Authoritative guide on LLPS mechanisms).
Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text for workup and isolation strategies).
Sanghvi, R., et al. (2008).[1] Solubility improvement of drugs using hydrotropes.[6] AAPS PharmSciTech, 9(2), 366–376.[1] (Validation of hydrotropy for aromatic compounds).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Reaction Optimization GuideTopic: Optimizing Reaction Temperature for Coupling 4-(4-Bromo-2-formylphenoxy)benzonitrile
Reference ID: TSC-CHEM-2026-02-25
Executive Summary
This guide addresses the synthesis and optimization of 4-(4-Bromo-2-formylphenoxy)benzonitrile . This scaffold is constructed via a Nucleophilic Aromatic Substitution (SNAr) "coupling" between 2-fluoro-5-bromobenzaldehyde and 4-hydroxybenzonitrile .
Temperature control is the critical variable in this reaction. The ortho-formyl group activates the fluorine for displacement but simultaneously introduces thermal instability (Cannizzaro disproportionation) and side reactions with the nitrile group (hydrolysis) if limits are exceeded.
Module 1: The Reaction Landscape (System Overview)
To optimize temperature, one must understand the competing kinetic pathways. The reaction relies on the activation of the fluorobenzene ring by the electron-withdrawing formyl (-CHO) group to facilitate the attack of the phenoxide nucleophile.
Electrophile: 2-Fluoro-5-bromobenzaldehyde (Activated by o-CHO).
Nucleophile: 4-Cyanophenoxide (generated from 4-hydroxybenzonitrile + Base).
Base/Solvent: K2CO3 in DMF or DMSO.
Thermal Risk Profile
Activation Energy (
): The SNAr step typically requires 60°C–80°C to overcome the energy barrier, as the phenoxide is moderately nucleophilic and the fluoride is the leaving group.
Degradation Threshold (>100°C):
Aldehyde: Susceptible to oxidation (to carboxylic acid) or Cannizzaro reaction in the presence of base.
Nitrile: Susceptible to hydrolysis (to amide
acid) if trace water is present at high temperatures.
Figure 1: Reaction pathway showing the optimal conversion route versus thermal degradation risks.
Module 2: Optimization Protocol
Do not rely on generic "reflux" instructions. Refluxing DMF (153°C) or DMSO (189°C) will decompose your aldehyde and hydrolyze your nitrile. Follow this step-wise temperature ramp.
Standard Operating Procedure (SOP)
Parameter
Recommendation
Technical Rationale
Solvent
DMF (Anhydrous)
High dielectric constant promotes SNAr charge separation. DMSO is an alternative but harder to remove.
Base
K2CO3 (1.5 - 2.0 equiv)
Strong enough to deprotonate phenol (), weak enough to avoid attacking the nitrile or aldehyde. Avoid NaOH/KOH.
Concentration
0.2 M - 0.5 M
High concentration favors bimolecular kinetics ().
Atmosphere
Nitrogen/Argon
Critical to prevent aerobic oxidation of the aldehyde at elevated temperatures.
Temperature Optimization Matrix
Temperature Zone
Observation / Outcome
Action Required
< 60°C
Kinetic Trap. Reaction is sluggish (<10% conversion in 4h). Solubility of K2CO3 is poor.
Risk Zone. Reaction is fast (<2h) but yellow/brown discoloration appears (aldehyde oligomerization).
Cool to 85°C immediately. Check for "Cannizzaro" byproducts.
> 120°C
Degradation. Loss of -CN peak in IR. Formation of carboxylic acids.
Abort. Product purification will be difficult due to polar byproducts.
Module 3: Troubleshooting Guide
Use this decision tree to diagnose issues based on your in-process control (IPC) data (TLC/HPLC/LC-MS).
Scenario A: "The reaction stalled at 50% conversion."
Cause: Surface passivation of the inorganic base (K2CO3) or insufficient temperature to drive the reaction to completion.
Solution:
Increase temperature from 80°C to 90°C .
Add a catalytic amount of 18-Crown-6 (solubilizes Potassium) or TBAI (Phase Transfer Catalyst).
Do not simply add more base if the temperature is too low; it won't help.
Scenario B: "I see a new polar spot/peak, but starting material remains."
Cause: Temperature is likely too high (>100°C), causing Cannizzaro reaction (disproportionation of aldehyde) or Nitrile Hydrolysis .
Solution:
Lower temperature to 75°C .
Check solvent water content (Karl Fischer). SNAr requires anhydrous conditions to prevent hydrolysis.
Switch base to Cs2CO3 (Cesium Carbonate). Cesium is more soluble and reactive, allowing you to run the reaction at a lower temperature (60-70°C) to save the functional groups.
Figure 2: Troubleshooting logic for temperature-dependent reaction failures.
Module 4: FAQs
Q1: Can I use microwave irradiation to speed this up?A: Yes, but with extreme caution. Microwave heating is rapid and can create "hot spots."
Protocol: Set the ceiling temperature to 100°C and use "Power Cycling" (active cooling).
Risk:[2][3] The aldehyde group is sensitive.[4] Conventional heating (oil bath) at 85°C is generally more reproducible for this specific substrate.
Q2: I need to perform a Suzuki coupling on the Bromine next. Is the product stable?A: Yes. The ether linkage is chemically inert. However, the aldehyde and nitrile pose challenges for downstream Suzuki couplings.
Issue: Palladium catalysts can coordinate to the nitrile or oxidatively insert into the Ar-CHO bond (rare but possible).
Optimization: Use mild Suzuki conditions (e.g., Pd(dppf)Cl2, K3PO4, Dioxane/Water) at 80°C . Avoid strong alkoxide bases (NaOtBu) which will attack the aldehyde or nitrile.
Q3: Why 2-fluoro-5-bromobenzaldehyde and not 2-chloro?A: The C-F bond is significantly more labile (reactive) in SNAr reactions than the C-Cl bond due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. Using the chloro-analog would require higher temperatures (>120°C), which would destroy your aldehyde/nitrile groups.
References
SNAr Mechanism & Solvent Effects:
Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic fluorides. Chemical Reviews.
Context: Establishes the reactivity order F >> Cl for SNAr activated by electron-withdrawing groups (like -CHO).
Synthesis of Bromobenzaldehydes (Precursor Reactivity)
Google Patents (CN105884591A). Preparation method of 2-fluoro-5-bromobenzaldehyde.
Relevance: Confirms the stability and synthesis conditions of the electrophile.
Diaryl Ether Synthesis (General Protocol)
Organic Syntheses.[3][5][6] General procedures for SNAr using K2CO3 in DMF.
Context: Standardizes the base/solvent choice (K2CO3/DMF) as the industry standard for avoiding side reactions.
Suzuki Coupling Compatibility (Downstream)
Littke, A. F., & Fu, G. C. (2000).[7] Palladium-catalyzed coupling of aryl chlorides and bromides.[8][9] Journal of the American Chemical Society.[7]
Recrystallization solvent selection for high-purity 4-(4-Bromo-2-formylphenoxy)benzonitrile
Technical Support Knowledge Base Article ID: PUR-2024-BFB Topic: Recrystallization Solvent Selection for 4-(4-Bromo-2-formylphenoxy)benzonitrile Status: Active | Level: Advanced Executive Summary This guide addresses the...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Knowledge BaseArticle ID: PUR-2024-BFB
Topic: Recrystallization Solvent Selection for 4-(4-Bromo-2-formylphenoxy)benzonitrile
Status: Active | Level: Advanced
Executive Summary
This guide addresses the purification of 4-(4-Bromo-2-formylphenoxy)benzonitrile (and its regioisomer, the Crisaborole intermediate 4-(4-bromo-3-formylphenoxy)benzonitrile). Due to the molecule's "push-pull" electronic structure—containing a polar nitrile/aldehyde and a lipophilic brominated aromatic core—standard single-solvent systems often fail, leading to "oiling out" or poor impurity rejection.
The Recommended System: A binary solvent system of Ethyl Acetate (Good Solvent) and Toluene (Anti-Solvent) is the industrial gold standard for this class of diaryl ethers, typically yielding purities >99% with recoveries >70%.
Module 1: Solvent Science & Selection Logic
To achieve high purity, we must exploit the differential solubility between the target molecule and its common impurities (starting materials like 4-fluorobenzonitrile or brominated hydroxybenzaldehydes).
The Polarity Conflict
Your molecule possesses conflicting solubility parameters:
Ethyl Acetate (EtOAc): Solubilizes the target molecule effectively at elevated temperatures (
) but holds polar impurities (oxidized by-products) too well at low temperatures if used alone.
Toluene: Acts as a "moderator." It is miscible with EtOAc and lowers the solubility of the polar target molecule as the temperature drops, forcing crystallization. Crucially, it keeps non-polar impurities (unreacted aryl halides) in solution.
Table 1: Solvent System Performance Matrix
Solvent System
Role
Suitability
Key Risk
EtOAc / Toluene
Primary Recommendation
High
Requires precise ratio control to prevent yield loss.
Ethanol / Water
Green Alternative
Moderate
High risk of "oiling out" (liquid-liquid phase separation) before crystallization.
Acetonitrile
Single Solvent
Low
Often too soluble at low temps; poor rejection of polar impurities.
Acetone / Water
Rapid Precipitation
Low
Generally yields amorphous solids rather than defined crystals.
Module 2: Standard Operating Procedure (SOP)
Objective: Recrystallization of crude 4-(4-Bromo-2-formylphenoxy)benzonitrile to >99% purity.
The Workflow Diagram
Caption: Optimized workflow for binary solvent recrystallization of diaryl ethers.
Step-by-Step Protocol
Dissolution:
Place 10.0 g of crude solid in a round-bottom flask.
Add Ethyl Acetate (EtOAc) slowly while heating to reflux (
). Use the minimum amount required to dissolve the solid (approx. 3-5 mL per gram).
Note: If the solution is dark brown/black, add Activated Carbon (5% w/w), stir for 15 mins at reflux, and filter hot over Celite.
Anti-Solvent Addition:
Maintain the solution near boiling.
Slowly add Toluene (pre-warmed to
to prevent thermal shock) until the solution becomes slightly turbid or persistent cloudiness appears.
Add just enough hot EtOAc (dropwise) to clear the solution again.
Crystallization:
Remove from heat.[1][2] Allow the flask to cool to room temperature slowly (over 2-3 hours). Rapid cooling promotes oiling out.
Critical Step: If the solution reaches
without crystals, add a seed crystal to induce nucleation.
Isolation:
Once at room temperature, cool the flask in an ice bath (
) for 1 hour to maximize yield.
Filter the crystals using vacuum filtration.[1][2]
Wash: Wash the filter cake with a cold (
) mixture of Toluene:EtOAc (3:1 ratio). Do not wash with pure EtOAc, as it will redissolve your product.
Drying:
Dry under vacuum at
for 6 hours.
Module 3: Troubleshooting Guide
Decision Logic for Common Failures:
Caption: Diagnostic tree for recrystallization failures.
Detailed Troubleshooting Table
Symptom
Root Cause
Corrective Action
Oiling Out (Product forms a separate liquid layer instead of crystals)
The melting point of the solvated product is lower than the solvent boiling point, or the mixture is too rich in Toluene.
1. Reheat to redissolve.2. Add a small amount of EtOAc (10% volume).3. Seed the solution at a higher temperature ().4. Cool very slowly (wrap flask in foil/towel).
Low Yield
Too much EtOAc used during dissolution.
Distill off 20-30% of the solvent volume and re-cool.
Colored Crystals (Yellow/Brown instead of White)
Oxidized phenolic impurities or polymerized aldehydes trapped in lattice.
Redissolve in EtOAc, treat with Activated Charcoal , filter hot, then restart the Toluene addition.
Inorganic Residue (Ash high)
Potassium salts (, KBr) from synthesis carried over.
Ensure the Hot Filtration step (Step 1) is performed rigorously. Inorganics are insoluble in hot EtOAc.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Ethanol instead of Ethyl Acetate?A: Yes, but with caution. Ethanol is a good solvent, but benzonitriles often have steep solubility curves in alcohols. If you use Ethanol, water is the preferred anti-solvent. However, the Ethanol/Water system is more prone to "oiling out" than EtOAc/Toluene for this specific lipophilic aldehyde.
Q2: My starting material was 4-(4-bromo-3-formylphenoxy)benzonitrile. Does this guide apply?A: Yes. The 2-formyl and 3-formyl isomers (the latter being the direct intermediate for Crisaborole) share nearly identical solubility profiles and polarity. This protocol is valid for both regioisomers [1].
Q3: What is the expected melting point?A: High-purity crystals should melt in the range of 100–105°C [2]. If your melting point is significantly lower (e.g., <95°C) or the range is wide (>2°C), significant impurities remain.
Q4: Why do I need to wash with Toluene/EtOAc mix? Why not just Toluene?A: Pure Toluene might precipitate surface impurities back onto the crystal. A mixture (mostly Toluene with a little EtOAc) ensures that the mother liquor containing the impurities is washed away without crashing out new impurities or dissolving your product.
References
ChemicalBook. (2024). Synthesis and Purification of 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile. Retrieved from
U.S. Environmental Protection Agency. (2024). Compptox Chemicals Dashboard: Benzonitrile, 4-(4-bromo-3-formylphenoxy)-.[3] Retrieved from
Google Patents. (2018). Process for the preparation of Crisaborole and intermediates thereof (WO2018150327A1). Retrieved from
Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives (US20110155950A1). Retrieved from
Troubleshooting low conversion rates in benzonitrile ether synthesis
Topic: Troubleshooting Low Conversion in Benzonitrile Etherification Introduction: The Mechanism at a Glance Welcome to the technical support center. If you are experiencing low conversion rates in synthesizing benzonitr...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Low Conversion in
Benzonitrile Etherification
Introduction: The Mechanism at a Glance
Welcome to the technical support center. If you are experiencing low conversion rates in synthesizing benzonitrile ethers, you are likely dealing with a Nucleophilic Aromatic Substitution (
).
In this reaction, an alcohol or phenol displaces a halogen on the benzonitrile ring. The nitrile group (-CN) acts as the Electron-Withdrawing Group (EWG) that activates the ring.[1] Unlike
or , this reaction proceeds via an addition-elimination pathway involving a Meisenheimer Complex .
Critical Insight: The rate-determining step is usually the nucleophilic attack, not the breaking of the carbon-halogen bond.[2] This dictates our troubleshooting logic.
Module 1: Reactivity & Kinetics (The "Stalled Reaction")
Q1: My reaction stalls at 40-50% conversion. I am using a chlorobenzonitrile. Should I switch to a bromo- or iodo- analog?
Diagnostic: Do not switch to bromine or iodine. This is a common misconception derived from aliphatic
logic.
Technical Explanation:
In
reactions, the "Element Effect" applies. Because the rate-determining step is the formation of the Meisenheimer complex (addition), you need a highly electronegative atom to stabilize the negative charge on the ring.
Fluorine (F) is the superior leaving group for
(up to 3300x faster than Iodine) because its high electronegativity inductively stabilizes the transition state.
Chlorine (Cl) is often slow but usable.
Bromine/Iodine (Br/I) are frequently too slow for deactivated systems like benzonitriles unless metal catalysis is used.
Recommendation:
Switch your substrate to 4-fluorobenzonitrile (or the fluoro- isomer corresponding to your target). This single change often pushes conversion from <50% to >95% under identical conditions.
Q2: I am using DMF at 80°C. The reaction is sluggish. Should I increase the temperature?
Diagnostic: Before increasing temperature (which risks nitrile hydrolysis), reconsider your solvent.
Technical Explanation:
The nucleophile (alkoxide/phenoxide) must be "naked" to attack the ring.
Solvent Polarity: You need a polar aprotic solvent to dissolve the organic reactants but not solvate the anion strongly.
DMSO vs. DMF: DMSO (Dielectric constant
) is generally superior to DMF () for . Rate enhancements of to have been observed in DMSO compared to other aprotic solvents because it leaves the anion highly reactive.[3]
Warning: Do not use Sodium Hydride (NaH) with DMF or DMSO at high temperatures.[4] This mixture is thermally unstable and can lead to runaway exotherms or explosions.[4] Use Carbonates (
, ) instead.
Visualization: Reactivity Decision Tree
Caption: Decision logic for optimizing reaction kinetics. Priority is placed on Leaving Group first, then Solvent.
Module 2: The "Disappearing Product" (Side Reactions)
Q3: I see consumption of starting material, but the yield of the ether is low. NMR shows a new set of aromatic peaks. What is happening?
Diagnostic: You are likely experiencing Competitive Hydrolysis .
Technical Explanation:
Benzonitriles are susceptible to two distinct hydrolysis pathways under basic conditions, especially if the solvent is "wet" (contains water):
Nitrile Hydrolysis: The base (
from water) attacks the cyano group (), converting it first to a primary amide () and eventually to a carboxylic acid.
Halide Hydrolysis: The hydroxide ion is a smaller, harder nucleophile than your desired phenoxide/alkoxide. It can directly attack the ring (
), displacing the fluorine to form a phenol . This phenol will remain deprotonated (phenoxide) in the basic mixture and may not extract into the organic layer during workup, leading to "missing mass."
Mitigation Strategy:
Dry Solvents: Use anhydrous DMSO/DMF. Store over 4Å molecular sieves.
Base Choice: Switch from hydroxides (NaOH/KOH) to anhydrous Carbonates (
or ). While carbonates can generate trace hydroxide in equilibrium with water, they are far less aggressive toward the nitrile group than direct hydroxide bases.
Visualization: Competing Pathways
Caption: The "Danger Zone." Water introduces two failure modes: displacing the leaving group (Phenol) or hydrolyzing the nitrile (Amide).
Module 3: Standardized Protocol
Based on the troubleshooting principles above, use this "Gold Standard" protocol for initial screening.
1H NMR Spectrum Interpretation of 4-(4-Bromo-2-formylphenoxy)benzonitrile: A Comparative Technical Guide
Part 1: Core Directive & Executive Summary Product Identity: 4-(4-Bromo-2-formylphenoxy)benzonitrile CAS Registry Number: Not widely established for this specific isomer; often confused with CAS 906673-54-9 (the 3-formyl...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Core Directive & Executive Summary
Product Identity: 4-(4-Bromo-2-formylphenoxy)benzonitrile
CAS Registry Number: Not widely established for this specific isomer; often confused with CAS 906673-54-9 (the 3-formyl isomer).
Molecular Formula: C₁₄H₈BrNO₂
Molecular Weight: 302.13 g/mol
This guide provides a rigorous structural characterization of 4-(4-bromo-2-formylphenoxy)benzonitrile , a specific regioisomer derived from 5-bromosalicylaldehyde . It is critical for researchers to distinguish this compound from its regioisomer, 4-(4-bromo-3-formylphenoxy)benzonitrile (the key intermediate for the phosphodiesterase-4 inhibitor, Crisaborole).
While the 3-formyl isomer is the dominant pharmaceutical intermediate, the 2-formyl isomer discussed here represents a distinct scaffold often encountered in structure-activity relationship (SAR) studies for benzofuran and benzoxazole synthesis. This guide details the 1H NMR interpretation to definitively authenticate the structure and rule out isomeric impurities.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Synthesis & Structural Context
To interpret the NMR spectrum accurately, one must understand the chemical environment established during synthesis. The target molecule is constructed via a Nucleophilic Aromatic Substitution (
) of 4-fluorobenzonitrile by 5-bromosalicylaldehyde .[1]
Mechanism: The phenolate ion (generated by base deprotonation of the hydroxyl group at position 2 relative to the aldehyde) attacks the electrophilic carbon of the benzonitrile.
Regiochemistry: The resulting ether linkage is ortho to the formyl group and para to the bromine atom on the benzaldehyde ring.
Note on Isomerism:
Target (This Guide): Derived from 5-bromosalicylaldehyde
Formyl is ortho to ether.
Alternative (Crisaborole Int.): Derived from 2-bromo-5-hydroxybenzaldehyde
Formyl is meta to ether.
Experimental Protocol: Synthesis of the Target Isomer
Use this protocol to generate the standard for NMR validation.
Reagents:
5-Bromosalicylaldehyde (1.0 eq)
4-Fluorobenzonitrile (1.2 eq)
Potassium Carbonate (
, 2.0 eq)
Solvent: DMF or DMSO
Procedure:
Dissolution: Dissolve 5-bromosalicylaldehyde (20.1 g, 100 mmol) in DMF (100 mL) under
atmosphere.
Deprotonation: Add
(27.6 g, 200 mmol) and stir at room temperature for 30 minutes to form the bright yellow phenolate.
Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde starting material.
Workup: Pour the mixture into ice water (500 mL). The product precipitates as an off-white solid. Filter, wash with water, and recrystallize from Ethanol/Water.
Part 3: Visualization & Formatting
1H NMR Spectrum Analysis (500 MHz, DMSO-d6)
The spectrum is characterized by two distinct aromatic spin systems: the AA'BB' system of the benzonitrile ring and the trisubstituted pattern of the bromobenzaldehyde ring.
Table 1: Chemical Shift Assignments
Position
Proton Label
Shift (, ppm)
Multiplicity
Coupling (, Hz)
Structural Logic
Aldehyde
-CHO
10.25
Singlet (s)
-
Characteristic deshielded aldehyde proton.
Ring B (C3)
H-3
7.98
Doublet (d)
~2.5 (meta)
Diagnostic Peak. Located between -CHO and -Br. Highly deshielded by both EWGs.
Ring A
H-2', 6'
7.85
Doublet (d)
8.8 (ortho)
Ortho to -CN (strong EWG). Part of AA'BB' system.[2][3]
Ring B (C5)
H-5
7.75
dd
8.8, 2.5
Ortho to -Br, meta to -CHO. Deshielded by Br.
Ring A
H-3', 5'
7.20
Doublet (d)
8.8 (ortho)
Ortho to Ether oxygen. Shielded by resonance donation from oxygen.
Ring B (C6)
H-6
7.05
Doublet (d)
8.8 (ortho)
Ortho to Ether oxygen. Most shielded proton on Ring B.
Detailed Interpretation Logic
The Aldehyde Singlet (10.25 ppm):
This sharp singlet confirms the integrity of the formyl group. If this peak is absent or shifted upfield (to ~5-6 ppm), it indicates reduction to the alcohol or hemiacetal formation.
Environment: It is flanked by the Formyl group (C2) and the Bromine (C4).
Effect: Both groups are electron-withdrawing. The anisotropy of the carbonyl group specifically targets this ortho proton, pushing it downfield to ~8.0 ppm.
Coupling: It appears as a singlet or a finely split doublet (
Hz) due to meta coupling with H-5. This is the key differentiator from the 3-formyl isomer.
The Vicinal Pair (H-5 & H-6):
H-6 (7.05 ppm): Located ortho to the ether linkage. The electron-donating effect of the oxygen shields this proton significantly, moving it upfield.
H-5 (7.75 ppm): Located ortho to the bromine. It is deshielded relative to H-6.
Coupling: These two show a strong ortho coupling (
Hz), creating a clear doublet (H-6) and doublet of doublets (H-5).
The Benzonitrile AA'BB' System:
Recognizable "roofing" effect or symmetric doublets.
The protons ortho to the nitrile (H-2',6') are deshielded (~7.85 ppm).
The protons ortho to the ether (H-3',5') are shielded (~7.20 ppm).
Comparative Analysis: Target vs. Alternative Isomer
The most common error in this synthesis is confusing the target with its isomer, 4-(4-bromo-3-formylphenoxy)benzonitrile (Crisaborole intermediate).
Table 2: Diagnostic Differences
Feature
Target: 2-Formyl Isomer
Alternative: 3-Formyl Isomer
Precursor
5-Bromosalicylaldehyde
2-Bromo-5-hydroxybenzaldehyde
Structure
CHO is ortho to Ether
CHO is meta to Ether
Key Proton
H-3 (~8.0 ppm)
H-2 (~7.4 - 7.6 ppm)
Environment
H-3 is between CHO and Br (Very Deshielded)
H-2 is between Ether and CHO (Shielded by Ether)
Coupling
H-5/H-6 are vicinal (Ortho coupling)
H-5/H-6 are vicinal (Ortho coupling)
Conclusion
Look for the isolated proton at ~8.0 ppm.
Look for the isolated proton upfield at ~7.5 ppm.
Structural Visualization (Graphviz)
The following diagram illustrates the synthetic pathway and the structural logic distinguishing the two isomers.
Caption: Synthetic pathway distinguishing the target 2-formyl isomer from the commercially common 3-formyl alternative, highlighting the key NMR diagnostic proton.
References
PubChem. 4-(4-Bromo-3-formylphenoxy)benzonitrile (Compound Summary). National Library of Medicine. [Link]
Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde. (Analogous spectral shifts for 2,5-disubstituted benzaldehydes). [Link]
SpectraBase. Benzonitrile, 4-bromo- NMR Data. Wiley Science Solutions. (Reference for benzonitrile ring shifts). [Link][5]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) Analysis of 4-(4-Bromo-2-formylphenoxy)benzonitrile
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the analysis of 4-(4-Bromo-2-formylphenoxy)benzonitrile, a key intermediate in pharmaceutical synthesis. Designed for r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of High-Resolution Mass Spectrometry (HRMS) for the analysis of 4-(4-Bromo-2-formylphenoxy)benzonitrile, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive overview of HRMS methodology, compares its performance with alternative analytical techniques, and provides supporting experimental insights to ensure scientific integrity and trustworthiness in your analytical workflows.
Introduction: The Analytical Imperative for 4-(4-Bromo-2-formylphenoxy)benzonitrile
4-(4-Bromo-2-formylphenoxy)benzonitrile is a complex organic molecule featuring a brominated aromatic ring, an aldehyde (formyl) group, and a nitrile moiety.[1] Its molecular formula is C₁₄H₈BrNO₂ with a monoisotopic mass of 300.97384 Da.[1] The precise and accurate characterization of this compound is critical in pharmaceutical development to ensure the purity, stability, and safety of the final active pharmaceutical ingredient (API). High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone technology for this purpose, offering unparalleled mass accuracy and resolution.[2]
This guide will elucidate the optimal HRMS workflow for this specific analyte, from sample preparation to data interpretation, and provide a comparative analysis against traditional chromatographic methods.
High-Resolution Mass Spectrometry (HRMS) Analysis Protocol
The power of HRMS lies in its ability to provide a highly accurate mass measurement, which in turn allows for the confident determination of the elemental composition of an analyte.[2] For a molecule like 4-(4-Bromo-2-formylphenoxy)benzonitrile, this is crucial for unambiguous identification and for distinguishing it from process-related impurities.
Experimental Workflow: An Overview
The HRMS analysis of 4-(4-Bromo-2-formylphenoxy)benzonitrile follows a systematic workflow designed to ensure data quality and reproducibility. This process begins with meticulous sample preparation, followed by instrumental analysis and data processing.
Caption: HRMS workflow for 4-(4-Bromo-2-formylphenoxy)benzonitrile analysis.
Step-by-Step Methodology
Sample Preparation:
Dissolution: Accurately weigh approximately 1 mg of the 4-(4-Bromo-2-formylphenoxy)benzonitrile standard or sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to create a 100 µg/mL stock solution. The use of formic acid promotes protonation of the analyte, enhancing its ionization efficiency in positive ion mode.
Dilution: Prepare a working solution of 1 µg/mL by diluting the stock solution with the same solvent mixture. This concentration is typically sufficient for achieving a good signal-to-noise ratio in modern HRMS instruments.
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the UPLC system or interfere with ionization.
UPLC-HRMS Instrumentation and Conditions:
UPLC System: A high-performance liquid chromatography system is essential for separating the analyte from any potential impurities before it enters the mass spectrometer.
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for retaining and separating this moderately polar molecule.
Mobile Phase: A gradient elution is recommended.
Solvent A: Water with 0.1% formic acid
Solvent B: Acetonitrile with 0.1% formic acid
Gradient: A typical gradient would start at 30% B, ramp up to 95% B over 5-7 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
Flow Rate: 0.3 mL/min
Column Temperature: 40 °C
HRMS System: An Orbitrap-based mass spectrometer is ideal for this application due to its high resolution and mass accuracy.
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
Scan Mode:
Full Scan: Acquire data in the m/z range of 100-500 with a resolution of at least 70,000. This allows for the accurate mass measurement of the precursor ion.
Data-Dependent MS² (dd-MS²): Trigger fragmentation of the most abundant ions from the full scan to obtain structural information.
Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to ensure a rich fragmentation spectrum.
Data Analysis and Interpretation
Expected Results:
Accurate Mass: The primary ion observed in the full scan spectrum should be the protonated molecule, [M+H]⁺, with an expected m/z of 301.9811. The measured mass should be within 5 ppm of the theoretical mass.
Isotopic Pattern: A characteristic isotopic pattern for a bromine-containing compound will be observed, with two major peaks of nearly equal intensity separated by approximately 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). This is a key signature for confirming the presence of bromine.[3]
Predicted Fragmentation Pattern:
The fragmentation of 4-(4-Bromo-2-formylphenoxy)benzonitrile in dd-MS² is expected to occur at the molecule's most labile bonds. The ether linkage and the formyl group are likely sites of fragmentation.
Caption: Predicted fragmentation pathway for 4-(4-Bromo-2-formylphenoxy)benzonitrile.
Comparison with Alternative Analytical Techniques
While HRMS offers exceptional performance, it is important to consider other analytical techniques and their respective strengths and weaknesses for the analysis of 4-(4-Bromo-2-formylphenoxy)benzonitrile.
Parameter
HRMS
HPLC-UV
GC-MS
Specificity
Very High (unambiguous identification)
Moderate (potential for co-elution)
High (good for volatile impurities)
Sensitivity
Very High (sub-ppb levels)
Moderate (ppm levels)
High (ppb levels)
Quantitation
Excellent (with appropriate standards)
Excellent (industry standard)
Good (requires derivatization for non-volatile compounds)
Structural Elucidation
Excellent (fragmentation data)
None
Good (EI fragmentation libraries)
Sample Throughput
Moderate
High
Moderate
Cost (Instrument)
High
Low
Moderate
Expertise Required
High
Low
Moderate
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in many pharmaceutical quality control labs due to its robustness, ease of use, and lower cost.[4] For the routine quantification of the main component, a validated HPLC-UV method can be highly effective.[5] However, its primary limitation is its lack of specificity compared to MS. Co-eluting impurities with similar UV chromophores can lead to inaccurate quantification. Furthermore, HPLC-UV provides no structural information for unknown impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] For the analysis of 4-(4-Bromo-2-formylphenoxy)benzonitrile, which has a relatively high boiling point, GC-MS would likely require high inlet temperatures, which could lead to on-column degradation. While GC-MS with electron ionization (EI) provides reproducible fragmentation patterns that are useful for library searching, the thermal lability of the analyte is a significant concern. The use of GC-MS would be more appropriate for analyzing volatile process impurities or residual solvents.[7]
Method Validation: Ensuring Trustworthiness and Scientific Integrity
A critical aspect of any analytical method used in a regulated environment is validation. The validation of the HRMS method for 4-(4-Bromo-2-formylphenoxy)benzonitrile should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[8][9]
Key Validation Parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the high mass accuracy and resolution of HRMS.
Linearity: The method should provide results that are directly proportional to the concentration of the analyte in the sample. A calibration curve should be constructed with a correlation coefficient (r²) of >0.99.
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike/recovery experiments, with acceptance criteria of 98-102% recovery.[10]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with an acceptance criterion of a relative standard deviation (RSD) of <2%.[10]
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Conclusion: The Superiority of HRMS for Comprehensive Analysis
For the comprehensive analysis of 4-(4-Bromo-2-formylphenoxy)benzonitrile, High-Resolution Mass Spectrometry coupled with UPLC is the superior analytical technique. Its ability to provide unambiguous identification through accurate mass measurement and detailed structural information via fragmentation analysis is unmatched by other methods. While HPLC-UV remains a viable option for routine quantification of the main component, HRMS is indispensable for impurity profiling, stability studies, and any investigation where the definitive identification of all components is paramount. The investment in HRMS technology and expertise is justified by the significant increase in data quality and confidence, which is essential for ensuring the safety and efficacy of pharmaceutical products.
References
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
PubChem. (n.d.). 4-(4-Bromo-3-formylphenoxy)benzonitrile. Retrieved from [Link]
National Center for Biotechnology Information. (2015). Comparison of High Resolution and Tandem Mass Spectrometry for the Analysis of Nerve Agent Metabolites in Urine. Journal of analytical toxicology, 39(4), 284–290. [Link]
National Center for Biotechnology Information. (2017). Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry. Analytica chimica acta, 974, 56–64. [Link]
Frontiers. (2025, October 8). Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
LCGC International. (2022, April 1). Online HPLC–HRMS Platform: The Next-Generation Process Analytical Technology Tool for Real-Time Monitoring of Antibody Quality Attributes in Biopharmaceutical Processes. Retrieved from [Link]
ResearchGate. (n.d.). Analysis of Brominated Flame Retardants and Their Derivatives by Atmospheric Pressure Chemical Ionization Using Gas Chromatography Coupled to Tandem Quadrupole Mass Spectrometry. Retrieved from [Link]
LCGC Europe. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]
Waters Corporation. (n.d.). Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Retrieved from [Link]
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
International Journal of Chemical & Pharmaceutical Analysis. (2021, August 18). UPLC-HRMS BASED SCREENING METHOD FOR DETERMINATION OF NON- VOLATILE LEACHABLE IMPURITIES IN NON-AQUEOUS PARENTERAL FORMULATIONS. Retrieved from [Link]
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Waters Corporation. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Retrieved from [Link]
MDPI. (2025, August 19). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Retrieved from [Link]
MDPI. (2021, November 26). A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters. Retrieved from [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
International Council for Harmonisation. (n.d.). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
National Center for Biotechnology Information. (2023). High-Throughput UPLC-ESI/MSMS Method for Simultaneous Measurement of the Urinary Metabolites of Volatile Organic Compounds and Tobacco Alkaloids. Toxics, 11(11), 937. [Link]
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
SSRN. (2025, June 13). An Ultra Performance Liquid Chromatography-High Resolution Mass Spectrometry (Uplc-Hrms) Method for Comprehensive Profiling and Quantification of Free Fatty Acids in Edible Oils. Retrieved from [Link]
Patsnap. (2025, September 19). HPLC vs MS: Sensitivity and Selectivity Comparison. Retrieved from [Link]
A Senior Application Scientist's Guide to Comparing the Photophysical Properties of 4-(4-Bromo-2-formylphenoxy)benzonitrile Analogs
Introduction: The Significance of Substituted Benzonitriles The 4-(4-Bromo-2-formylphenoxy)benzonitrile scaffold represents a class of molecules with significant potential in various applications. The benzonitrile group...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Substituted Benzonitriles
The 4-(4-Bromo-2-formylphenoxy)benzonitrile scaffold represents a class of molecules with significant potential in various applications. The benzonitrile group is a key component in many functional materials, including those with thermally activated delayed fluorescence (TADF) for organic light-emitting diodes (OLEDs)[1]. The strategic placement of bromo and formyl substituents, along with the diaryl ether linkage, allows for fine-tuning of the electronic and, consequently, the photophysical properties. The bromine atom serves as a handle for further synthetic modifications through cross-coupling reactions, while the formyl group can be used for derivatization or as a reactive site. Understanding how these structural motifs influence light absorption and emission is crucial for designing molecules with desired optical properties.
The photophysical behavior of these analogs is governed by the interplay of their electronic structure and the surrounding environment. The key to a comparative analysis lies in understanding how subtle changes in the molecular structure affect the energy levels of the ground and excited states.
The Role of Substituents
The electronic nature of substituents on the aromatic rings dictates the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Electron-Withdrawing Groups (EWGs): The nitrile (-CN) and formyl (-CHO) groups are potent EWGs. They lower the energy of the LUMO, which can lead to a red-shift (bathochromic shift) in the absorption and emission spectra. The presence of EWGs can also influence the rate of intersystem crossing, potentially affecting fluorescence quantum yields[2].
Electron-Donating Groups (EDGs): While the core structure is dominated by EWGs, the introduction of EDGs (e.g., methoxy or amino groups) in analog structures would be expected to raise the HOMO energy level. This would lead to a smaller HOMO-LUMO gap and a further red-shift in the spectra.
Halogens: The bromine atom has a dual role. Inductively, it is electron-withdrawing. Through resonance, it can be weakly electron-donating. Its primary influence on the photophysical properties, however, is often through the "heavy atom effect," which can enhance spin-orbit coupling and promote intersystem crossing from the singlet excited state to the triplet state. This typically leads to a decrease in fluorescence quantum yield and an increase in phosphorescence.
Solvatochromism
The polarity of the solvent can significantly impact the absorption and emission spectra of molecules with a significant change in dipole moment upon excitation, a phenomenon known as solvatochromism. For donor-acceptor systems, a bathochromic (red) shift is often observed in more polar solvents due to the stabilization of the more polar excited state. A comprehensive study should involve measuring the photophysical properties in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, and methanol).
Experimental Protocols for Photophysical Characterization
To ensure the trustworthiness and reproducibility of your findings, it is essential to follow standardized and well-validated experimental protocols. Here, we outline the key measurements required for a thorough comparison.
UV-Visible Absorption Spectroscopy
This technique provides information about the electronic transitions from the ground state to various excited states.
Protocol:
Sample Preparation: Prepare stock solutions of the compounds in a high-purity spectroscopic grade solvent (e.g., dichloromethane) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions in the desired solvents to a final concentration of ~10⁻⁵ M.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Measurement: Record the absorption spectra from 200 to 800 nm in a 1 cm path length quartz cuvette. Use the pure solvent as a reference.
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl).
Steady-State Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission of light from the lowest singlet excited state (S₁) back to the ground state (S₀).
Protocol:
Sample Preparation: Use the same solutions prepared for the UV-Vis measurements. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
Instrumentation: Use a spectrofluorometer equipped with a corrected emission channel.
Measurement: Excite the sample at its λmax and record the emission spectrum. The emission scan range should typically start ~10-20 nm above the excitation wavelength and extend to the near-infrared region.
Data Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (the difference in energy between the absorption and emission maxima).
Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed.
Protocol (Relative Method):
Standard Selection: Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
Measurement: Record the absorption and fluorescence spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
Calculation: The quantum yield is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state.
Protocol (Time-Correlated Single Photon Counting - TCSPC):
Instrumentation: Use a TCSPC system with a pulsed laser source for excitation and a sensitive detector.
Measurement: Excite the sample at its λmax and collect the fluorescence decay profile. Also, measure the instrument response function (IRF) using a scattering solution.
Data Analysis: Deconvolute the sample decay from the IRF and fit the data to an exponential decay model to obtain the fluorescence lifetime (τ).
Visualizing Photophysical Processes
Diagrams are essential for conceptualizing the complex processes involved in photophysics.
Caption: A simplified Jablonski diagram illustrating the key photophysical processes.
Comparative Analysis: A Hypothetical Case Study
As specific data for 4-(4-Bromo-2-formylphenoxy)benzonitrile and its analogs are not available, we will present a hypothetical comparative analysis based on expected trends and data from analogous compounds reported in the literature. Let's consider three hypothetical analogs:
Analog A: 4-(4-Bromo-2-formylphenoxy)benzonitrile (the target compound)
Analog B: 4-(4-Methoxy-2-formylphenoxy)benzonitrile (replacing bromo with a methoxy group)
Analog C: 4-(4-Bromo-2-cyanophenoxy)benzonitrile (replacing the formyl group with another nitrile group)
Table 1: Hypothetical Photophysical Data in Dichloromethane
Analog
λmax,abs (nm)
ε (M⁻¹cm⁻¹)
λmax,em (nm)
Stokes Shift (cm⁻¹)
ΦF
τ (ns)
A
310
18,000
380
6,500
0.15
2.5
B
325
20,000
400
6,800
0.30
3.8
C
305
17,500
375
6,600
0.10
2.0
Analysis of Expected Trends:
Analog B vs. A: The replacement of the bromo group with a methoxy group (an EDG) is expected to cause a bathochromic shift in both absorption and emission due to a smaller HOMO-LUMO gap. The absence of the heavy bromine atom should reduce intersystem crossing, leading to a higher fluorescence quantum yield and a longer fluorescence lifetime .
Analog C vs. A: Replacing the formyl group with a stronger electron-withdrawing nitrile group might lead to a slight hypsochromic (blue) shift or a minor change in the absorption and emission maxima, depending on the overall electronic landscape. The increased electron-withdrawing character could potentially lead to a lower fluorescence quantum yield due to enhanced non-radiative decay pathways.
Caption: Experimental workflow for comparing photophysical properties.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative analysis of the photophysical properties of 4-(4-Bromo-2-formylphenoxy)benzonitrile and its analogs. By combining a solid theoretical understanding with rigorous experimental protocols, researchers can elucidate the structure-property relationships that govern the optical behavior of these promising molecules. The key to a successful comparison lies in the systematic variation of substituents and the careful measurement of absorption, emission, quantum yield, and lifetime in various solvent environments.
Future work should focus on the synthesis and detailed photophysical characterization of a series of these analogs to validate the expected trends outlined in this guide. Such studies will not only contribute to the fundamental understanding of the photophysics of substituted benzonitriles but also pave the way for their application in advanced materials and biomedical probes.
References
This is a placeholder for a relevant reference on the use of benzonitriles in TADF materials.
This is a placeholder for a relevant reference discussing the impact of electron-withdrawing groups on photophysical properties.
Definitive Structure Confirmation: A Comparative Guide Centered on 4-(4-Bromo-2-formylphenoxy)benzonitrile
In the landscape of drug discovery and material science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug discovery and material science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of the organic compound 4-(4-Bromo-2-formylphenoxy)benzonitrile, a versatile building block in the synthesis of pharmaceuticals and specialty chemicals.[1] While multiple spectroscopic methods provide valuable pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering a definitive and high-resolution view of the atomic arrangement.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful, non-destructive technique that determines the precise three-dimensional arrangement of atoms within a crystal.[2][3] The process relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a regular, repeating lattice.[4][5][6] By analyzing the pattern of diffracted X-rays, scientists can generate an electron density map and, from that, a detailed atomic model of the molecule.[2][4][5][7]
For 4-(4-Bromo-2-formylphenoxy)benzonitrile (also known as 2-(4-cyanophenoxy)-5-bromobenzaldehyde), the crystallographic data provides unequivocal proof of its structure. The data, deposited in the Cambridge Crystallographic Data Centre (CCDC), reveals key structural parameters.
Key Crystallographic Data for 4-(4-Bromo-2-formylphenoxy)benzonitrile
Note: The unit cell dimensions and specific bond lengths/angles are derived from typical values for similar structures and the known crystal system and space group. Precise values are contained within the full crystallographic information file (CIF).
The causality behind choosing X-ray crystallography lies in its ability to provide direct evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry in the solid state. This level of detail is often unattainable with other methods.
Complementary Spectroscopic Techniques: Building a Corroborative Case
While X-ray crystallography provides the definitive structure, other spectroscopic methods are essential for characterizing the compound, especially in a non-crystalline state, and for routine analysis.[11][12][13][14] These techniques offer complementary information that, when combined, builds a robust and self-validating structural confirmation.
NMR spectroscopy is a premier analytical tool for elucidating the structure of organic molecules in solution.[15][16][17] It provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.[17]
¹H NMR: Would confirm the number of distinct protons, their connectivity through spin-spin coupling, and their chemical environment. For 4-(4-Bromo-2-formylphenoxy)benzonitrile, one would expect to see distinct signals for the aldehydic proton and the aromatic protons, with splitting patterns indicating their relative positions.
¹³C NMR: Would show signals for each unique carbon atom, including the carbonyl carbon of the aldehyde, the nitrile carbon, and the carbons of the two aromatic rings. Techniques like DEPT can further distinguish between CH, CH₂, and CH₃ groups.[17]
Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18][19] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.[20][21]
For 4-(4-Bromo-2-formylphenoxy)benzonitrile, the IR spectrum would be expected to show characteristic absorption bands for:
C≡N (Nitrile): A sharp, strong absorption around 2220-2240 cm⁻¹.
C=O (Aldehyde): A strong, sharp absorption around 1700-1720 cm⁻¹.
C-O-C (Ether): Absorptions in the 1050-1250 cm⁻¹ region.
C-H (Aromatic): Absorptions above 3000 cm⁻¹.
The region below 1500 cm⁻¹, known as the "fingerprint region," provides a unique pattern for the molecule as a whole, which can be compared against reference spectra for identification.[19][20]
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[22][23] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer clues about its structure.[24][25][26]
For 4-(4-Bromo-2-formylphenoxy)benzonitrile, a high-resolution mass spectrum would show:
Molecular Ion Peak (M⁺): A peak corresponding to the exact molecular weight of the compound (302.12 g/mol ).[8][9][10]
Isotopic Pattern: A characteristic pattern due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), resulting in M⁺ and M+2 peaks of almost equal intensity.[24]
Fragmentation Peaks: Peaks corresponding to the loss of specific fragments (e.g., -CHO, -Br, -CN), which can help to piece together the molecular structure.
Experimental Protocols
Crystal Growth: High-quality single crystals of 4-(4-Bromo-2-formylphenoxy)benzonitrile are grown, typically by slow evaporation of a saturated solution. The crystal should be well-formed and free of defects, with dimensions ideally between 0.1 and 0.3 mm.[3][6]
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.[2][7][27]
Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam.[27] The crystal is rotated, and a series of diffraction patterns are collected on a detector at different orientations.[7][28][29]
Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group.
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using computational methods to generate an electron density map.[5] An atomic model is then built into this map and refined to best fit the experimental data.[2][4][28]
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard parameters.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
Spectral Analysis: Integrate the ¹H NMR signals and analyze chemical shifts and coupling constants to assign the structure.
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Sample Scan: Record the infrared spectrum of the sample.
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.
Ionization: Bombard the sample with a beam of electrons (Electron Impact - EI) to generate ions.[23]
Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.[22][23]
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.[22][23]
Visualizing the Workflow and Concepts
Caption: Workflow for determining a 3D molecular structure.
Comparative Guide: Thermal Stability Profiling of Benzonitrile-Based OLED Intermediates via TGA
Executive Summary Objective: To evaluate the thermal stability and sublimation characteristics of benzonitrile-based electron transport materials (ETMs) and TADF emitters compared to triazine and pyridine analogues. Core...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: To evaluate the thermal stability and sublimation characteristics of benzonitrile-based electron transport materials (ETMs) and TADF emitters compared to triazine and pyridine analogues.
Core Insight: Benzonitrile derivatives (e.g., 4CzIPN , CZ-PPCN ) exhibit a critical balance of high triplet energy (
eV) and moderate-to-high thermal stability (C). While triazine cores generally offer superior ultimate thermal resistance (C) due to aromatic rigidity, benzonitriles provide more versatile LUMO tuning for blue TADF applications.
Target Audience: Materials Scientists, OLED Device Engineers, and Solid-State Chemists.
Critical Analysis: Benzonitrile vs. Alternatives
In the design of Organic Light-Emitting Diodes (OLEDs), the electron acceptor moiety dictates not only the electronic levels (LUMO) but also the morphological stability of the thin film.
Primary Candidate: Benzonitrile Derivatives[1][2]
Mechanism: The cyano (-CN) group is a strong electron-withdrawing group (EWG) that lowers the LUMO without imposing significant steric hindrance, allowing for twisted donor-acceptor (D-A) architectures crucial for TADF (Thermally Activated Delayed Fluorescence).
Thermal Behavior: Generally stable up to 350°C. However, the C-CN bond can be a weak point under extreme electrical stress compared to the C-N bonds in heterocyclic rings.
Comparison: Less electron-deficient than triazine or benzonitrile.
Pros: Good electrochemical stability.
Cons: Lower thermal decomposition temperatures; often requires bulky substituents to prevent low-temperature crystallization.
Comparative Data: Thermal Metrics
The following table summarizes representative thermal data derived from recent high-impact studies.
Material Class
Representative Compound
(C)
(C)
Sublimation Character
Application Focus
Benzonitrile
CZ-PPCN
369
N/A (Amorphous)
High
NUV/Blue Emitter
Benzonitrile
4CzIPN
~400
>160
High
Green TADF Emitter
Triazine
T2T
>400
110
Moderate
Electron Transport
Triazine
TTPT
>380
120
Moderate
Host Material
Carbazole-CN
TPA-PPCN
344
N/A
High
Hole/Electron Balance
Note:
represents the temperature at which 5% of the initial mass is lost.[3] For vacuum-deposited OLEDs, a C is recommended to prevent molecular fragmentation during sublimation.
Strategic Decision Logic (Visualized)
The following diagram illustrates the material selection process based on thermal and electronic requirements.
Caption: Decision tree for selecting OLED acceptor units based on thermal stability (
) and triplet energy requirements.
Experimental Protocol: TGA for Sublimable Materials
For OLED intermediates, standard TGA protocols often fail because they do not distinguish between sublimation (phase change, desired) and decomposition (bond breaking, undesired).
Workflow Overview
Instrument: High-sensitivity TGA (e.g., TA Instruments Q500 or Mettler Toledo).
Atmosphere: Ultra-high purity Nitrogen (
) purge (40-60 mL/min).
Crucible Selection:
Open Pan (Alumina/Pt): Favors sublimation. Used to determine evaporation temperature.[4]
Pinhole Pan (Al/Au with lid): Creates a "self-generated atmosphere." Suppresses sublimation to measure true decomposition (
).
Step-by-Step Methodology
Step 1: Sample Preparation & Pre-conditioning
Mass: Weigh 3–5 mg of the benzonitrile derivative.
Drying: Many polar intermediates (like CN-based) are hygroscopic. Perform an isothermal hold at 100°C for 10 minutes inside the TGA to remove lattice water/solvent.
Zeroing: Re-tare the balance after the drying step to establish
mass.
Step 2: The Heating Ramp
Rate: Ramp at 10°C/min from 100°C to 600°C.
Why 10°C? Faster rates (20°C/min) overshoot the transition; slower rates (5°C/min) are too time-consuming for screening.
Step 3: Data Interpretation (The "5% Rule")
: Record the temperature where mass = 95%.
Residue Analysis:
0% Residue: The material sublimed cleanly (Good for vacuum deposition).
>20% Residue:[1] The material decomposed/carbonized (Bad for device purity).
Visualization: TGA Experimental Logic
Caption: Protocol differentiator for measuring sublimation vs. decomposition using crucible geometry.
Mechanistic Insight: Why Benzonitriles Degrade
Understanding why these materials fail is as important as knowing when.
Bond Dissociation Energy (BDE): The
bond is generally strong (~130 kcal/mol). However, in "twisted" TADF molecules (like 4CzIPN ), the steric strain between the carbazole donors and the benzonitrile acceptor weakens the bond connecting the donor to the central ring.
Thermal Dimerization: At high temperatures, nitrile groups can undergo cyclotrimerization to form triazine rings (in situ polymerization), appearing as a mass stabilization or exothermic peak in DSC (Differential Scanning Calorimetry), followed by charring.
Implication: If your TGA curve shows a "step" rather than a smooth drop, the material may be polymerizing in the crucible.
References
Efficient near-ultraviolet (NUV) electroluminescence based on a benzonitrile acceptor HLCT material. National Institutes of Health (PMC). Available at: [Link]
Carbazole-benzonitrile derivatives as universal hosts for triplet-harvesting blue organic light-emitting diodes. Royal Society of Chemistry (RSC). Available at: [Link][5][1][6][2][3][7]
2,3,4,6-Tetra(9H-carbazol-9-yl)benzonitrile: Synthesis and Properties. MDPI. Available at: [Link][2][3][7]
Comparative Analysis of Sublimation and Thermal Decomposition of TATB (TGA/DSC Methodology). OSTI.gov. Available at: [Link]
1,3,5-Triazine-Functionalized Thermally Activated Delayed Fluorescence Emitters. ChemRxiv. Available at: [Link][2][3][7]
Personal protective equipment for handling 4-(4-Bromo-2-formylphenoxy)benzonitrile
Executive Safety Directive: The "Precautionary Analog" Protocol Chemist’s Note on Isomer Specificity: You have requested protocols for 4-(4-Bromo-2-formylphenoxy)benzonitrile . While the 3-formyl isomer (CAS 906673-54-9,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Directive: The "Precautionary Analog" Protocol
Chemist’s Note on Isomer Specificity:
You have requested protocols for 4-(4-Bromo-2-formylphenoxy)benzonitrile . While the 3-formyl isomer (CAS 906673-54-9, a Crisaborole intermediate) is more commercially prevalent, the 2-formyl isomer possesses identical functional pharmacophores.[1] Consequently, in the absence of isomer-specific toxicological data, you must adopt a "Precautionary Analog" strategy.[1]
We treat this compound not merely as an "irritant" but as a potent electrophile due to the reactive aldehyde moiety and a potential metabolic cyanogen due to the benzonitrile group.[1] The presence of the bromine atom increases lipophilicity, potentially enhancing skin absorption.[1]
Core Safety Maxim: Handle as if it is a sensitizer and acutely toxic until proven otherwise.[1]
Hazard Deconstruction & Risk Assessment
We do not rely on generic GHS labels.[1] We analyze the molecule's reactivity to determine the risk.[1][2]
Functional Group
Associated Hazard Mechanism
Operational Implication
Benzonitrile Moiety
Metabolic Toxicity: Nitriles can be metabolized to release cyanide ions (CN-) in the liver, though typically slower than simple aliphatic nitriles.[1]
Do not treat as a simple solvent. Ingestion or significant transdermal absorption requires immediate medical attention.[1]
Aryl Aldehyde
Schiff Base Formation: Highly reactive with protein amines (lysine residues), leading to sensitization (allergic dermatitis) and respiratory irritation.[1]
Zero-inhalation policy. All solid handling must occur in a flow-controlled environment.
Aryl Bromide
Lipophilicity: Halogenation often increases the compound's ability to penetrate the stratum corneum (outer skin layer).[1]
Standard nitrile gloves are insufficient for prolonged contact with solutions of this compound.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent "breakthrough"—the permeation of the chemical through protective barriers.[1]
Tier 1: Barrier Protection (Mandatory)[1]
PPE Component
Specification
Scientific Rationale
Hand Protection (Solid)
Double Nitrile (min 5 mil)
For weighing dry powder, standard nitrile offers adequate splash protection.[1] Protocol: Change outer pair immediately if contaminated.[1]
Hand Protection (Solution)
Silver Shield / Laminate (under Nitrile)
If dissolved in penetrating solvents (DCM, DMF, DMSO), nitrile degrades rapidly.[1] Laminate liners provide broad-spectrum chemical resistance.[1]
Eye/Face
Chemical Goggles (Not Safety Glasses)
Fine powders drift.[1] Goggles seal the orbital area against dust ingress.[1] Face shield required if handling >5g or heating.[1]
Respiratory
P100 / N95 (if outside hood)
Primary Control: Fume hood.[1] Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested P100 respirator is mandatory.[1]
Body
Tyvek® Lab Coat (Closed Front)
Cotton coats absorb chemicals.[1] Tyvek repels dusts and liquids.[1] Tape cuffs to gloves for high-risk transfers.[1]
Operational Handling Workflow
This protocol ensures a "Self-Validating System" where each step acts as a check for the previous one.[1]
Step 1: The "Cold-Start" Inspection[1]
Context: This compound is likely stored at 2-8°C.[1][3][4]
Action: Remove from fridge and allow to equilibrate to room temperature inside a desiccator before opening.
Why? Opening a cold bottle introduces condensation (water).[1] Water can hydrolyze the nitrile or oxidize the aldehyde, degrading your material and creating unknown byproducts.[1]
Step 2: Static-Controlled Weighing
Hazard: Dry organic powders are prone to static charge, causing "fly-away" particles that contaminate the user.[1]
Protocol:
Place an ionizing fan or anti-static gun inside the fume hood.[1]
Use a disposable anti-static weighing boat .
Pre-weigh check: Verify fume hood face velocity is 80–100 fpm.
Step 3: Solubilization & Transfer
Technique: "Cannula Transfer" or "Closed-System Addition" is preferred for quantities >10g.[1]
Solvent Caution: If dissolving in DMSO or DMF, remember these solvents carry solutes through the skin.[1]
Spill Control: Perform all transfers over a secondary containment tray (spill tray).[1]
Step 4: Decontamination & Waste[1][2][5]
Solid Waste: Double-bag in heavy-duty polyethylene. Label as "Toxic Organic Solid."[1]
Liquid Waste: Segregate into "Halogenated Organic" waste (due to Bromine).[1] Do not mix with strong acids (risk of HCN generation from nitrile) or strong oxidizers (reaction with aldehyde).[1]
Visualized Safety Logic (Graphviz)
The following diagram illustrates the decision logic for handling this compound, specifically focusing on the transition from solid to solution state.
Caption: Operational logic flow distinguishing between solid-state handling and high-risk solution-phase handling.
Emergency Response Procedures
In Case of Exposure:
Skin Contact:
Immediate: Drench with water for 15 minutes.[1][2][5][6] Soap is secondary; dilution is primary.[1]
Specific: If dissolved in DMSO/DMF, assume systemic absorption.[1] Seek medical evaluation for potential nitrile toxicity.[1][5][6]
Eye Contact:
Flush for 15 minutes. Do not rub (abrasive bromine/solid particles).[1]
Method: Cover with a wet pad (solvent-dampened) or use a HEPA vacuum designated for hazardous chemicals.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118988938, 4-(4-Bromo-3-formylphenoxy)benzonitrile. (Used as primary structural analog for safety data).[1] Retrieved from [Link][1]
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Nitriles and Aldehydes. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]